1,3-Dibenzylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibenzylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDRRBUHVZNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621051 | |
| Record name | 1,3-Dibenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179051-52-6 | |
| Record name | 1,3-Dibenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dibenzylpiperazine, a disubstituted piperazine derivative. Piperazine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound, with its specific substitution pattern, serves as a valuable building block for creating more complex molecules with potential applications in drug discovery and neuroscience research.[2]
It is important to note that while its isomer, 1,4-dibenzylpiperazine, is a well-documented byproduct in the synthesis of benzylpiperazine (BZP), detailed literature specifically on the synthesis and characterization of the 1,3-isomer is less common.[3][4] This guide consolidates available information on related compounds and established analytical techniques to provide a robust framework for its preparation and analysis.
Synthesis of this compound
The synthesis of this compound typically involves the direct N-alkylation of the piperazine ring with a benzyl halide, such as benzyl chloride. A significant challenge in this synthesis is controlling the regioselectivity to favor the 1,3-disubstituted product over the thermodynamically more stable 1,4-isomer and the monosubstituted product, 1-benzylpiperazine.[5] The reaction often yields a mixture of these products, necessitating careful control of reaction conditions and purification by methods such as column chromatography.
A general approach involves reacting piperazine with two equivalents of benzyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound via direct alkylation.
Experimental Protocols
General Synthesis Protocol for Dibenzylpiperazines
This protocol is a general procedure and may require optimization to maximize the yield of the 1,3-isomer.
-
Reaction Setup: To a solution of piperazine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (3-4 equivalents).
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (2.2 equivalents) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the 1,3-isomer from the 1,4- and mono-substituted byproducts.
Characterization Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
-
¹H NMR Acquisition: Set the spectral width to 0-12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio using a standard 90° pulse sequence.[6]
-
¹³C NMR Acquisition: Set the spectral width to 0-200 ppm. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.[7]
-
GC Conditions:
-
Injector: Set to 250-280 °C in splitless or split mode.[7][8]
-
Column: Use a standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[7][9]
-
Carrier Gas: Use Helium at a constant flow of 1.0-1.2 mL/min.[8][9]
-
Oven Program: An example program is: hold at 120 °C for 1 min, then ramp at 10 °C/min to 300 °C and hold for 5-10 minutes.[7][9]
-
-
MS Conditions:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, KBr pellets can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Characterization Data
The following tables summarize the key physical and spectral data for this compound. Since experimental data is scarce in the literature, some values are predicted based on the known properties of its structural isomer and other related piperazine derivatives.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [10] |
| CAS Number | 179051-52-6 | [10] |
| Molecular Formula | C₁₈H₂₂N₂ | [10] |
| Molecular Weight | 266.38 g/mol | [10] |
| Appearance | Expected to be a solid or oil |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Type | Predicted Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 7.20 - 7.40 | Multiplet, 10H (Aromatic protons) |
| ~3.50 | Singlet/Doublet, 4H (Benzyl CH₂) | |
| 2.50 - 3.20 | Multiplet, 7H (Piperazine ring protons) | |
| ¹³C NMR | 138 - 140 | Aromatic C (quaternary) |
| 127 - 130 | Aromatic CH | |
| ~63 | Benzyl CH₂ | |
| 45 - 55 | Piperazine ring CH₂ and CH |
Note: The asymmetry of the 1,3-isomer will result in a more complex splitting pattern for the piperazine ring protons compared to the symmetrical 1,4-isomer.
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 266 | [M]⁺ (Molecular Ion) |
| 175 | [M - C₇H₇]⁺ (Loss of a benzyl group) |
| 91 | [C₇H₇]⁺ (Benzyl/Tropylium ion, likely base peak) |
| 56, 70 | Fragments of the piperazine ring |
The mass spectrum is expected to be dominated by the tropylium ion at m/z 91, a characteristic fragment for benzyl-substituted compounds.[11]
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3030 - 3080 | Aromatic C-H stretch |
| 2800 - 3000 | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Aromatic C=C stretch |
| ~1100 | C-N stretch |
| 700 - 750, 690-710 | Aromatic C-H out-of-plane bend (monosubstituted) |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Caption: Workflow for the purification and characterization of this compound.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. This compound | High-Purity Research Chemical [benchchem.com]
- 3. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. benchchem.com [benchchem.com]
- 9. scholars.direct [scholars.direct]
- 10. This compound | C18H22N2 | CID 21978758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 1,3-dibenzylpiperazine. This guide provides computed data for the target compound, experimental data for the related isomer 1,4-dibenzylpiperazine for comparative purposes, and detailed experimental protocols for the characterization of such molecules.
Introduction
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. While its isomer, 1,4-dibenzylpiperazine (DBZP), is a known impurity in the synthesis of the recreational drug benzylpiperazine (BZP), this compound is less studied.[1][2] This document serves as a technical guide to the known physicochemical properties of this compound and provides a framework of experimental protocols for its further characterization. Given the pharmacological activity of related benzylpiperazine compounds, which often interact with monoamine transporters and sigma receptors, understanding the physicochemical properties of this compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity.[3][4]
Physicochemical Properties
Quantitative data for this compound is sparse. The following tables summarize the available computed data for this compound and the experimental data for the related 1,4-isomer for comparison.
General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₂ | PubChem[5] |
| Molecular Weight | 266.4 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 179051-52-6 | PubChem[5] |
| SMILES | C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | PubChem[5] |
| InChI Key | AJNDRRBUHVZNKU-UHFFFAOYSA-N | PubChem[5] |
Experimental Properties of 1,4-Dibenzylpiperazine (for comparison)
| Property | Value | Form | Source |
| Appearance | White Powder | Free Base | SWGDRUG.org[6] |
| Melting Point | 287.3 °C | di-HCl Salt | SWGDRUG.org[6] |
| Solubility | 1 mg/mL | di-HCl Salt | Cayman Chemical[7] |
| 10 mg/mL | di-HCl Salt | Cayman Chemical[7] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical and pharmacological properties of piperazine derivatives like this compound.
Synthesis of this compound (Proposed)
Proposed synthesis workflow for this compound.
Methodology:
-
Reaction Setup: To a solution of 2-benzylpiperazine in a suitable organic solvent (e.g., acetonitrile or DMF), a base (e.g., potassium carbonate or triethylamine) is added.
-
Addition of Benzylating Agent: Benzyl chloride is added dropwise to the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.[8]
Methodology:
-
Preparation of Solutions: A standard aqueous solution of this compound (e.g., 0.01 M) is prepared. A standardized solution of a strong acid (e.g., 0.1 M HCl) is also prepared.
-
Titration: A known volume of the this compound solution is placed in a jacketed beaker to maintain a constant temperature. The solution is blanketed with an inert gas like nitrogen. The pH of the solution is measured using a calibrated pH meter.
-
Data Collection: The standardized HCl solution is added in small, equal increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.
Determination of LogP by RP-HPTLC
The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined chromatographically.
Methodology:
-
Plate Preparation: A reversed-phase high-performance thin-layer chromatography (RP-HPTLC) plate (e.g., RP-18) is used.
-
Sample Application: A solution of this compound is spotted onto the plate.
-
Development: The plate is developed in a chamber with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water in varying proportions.
-
Visualization: The spots are visualized under UV light.
-
Calculation: The Rf values are determined for each mobile phase composition. The Rm value is calculated using the formula: Rm = log((1/Rf) - 1). The Rm value at 0% organic solvent (Rm0) is extrapolated from a plot of Rm values against the percentage of the organic solvent. The LogP is then calculated using a calibration curve generated with compounds of known LogP values.
Sigma Receptor Binding Assay
The affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors can be determined using radioligand binding assays.[9]
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C18H22N2 | CID 21978758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. caymanchem.com [caymanchem.com]
- 8. uregina.ca [uregina.ca]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Action of 1,3-Dibenzylpiperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibenzylpiperazine (DBZP) is a notable synthetic byproduct found in the illicit synthesis of the recreational drug benzylpiperazine (BZP).[1] Despite its prevalence, the in-vitro pharmacological profile of DBZP remains largely uncharacterized. However, extensive behavioral studies in animal models provide compelling evidence for its mechanism of action, suggesting a complex interplay with monoaminergic systems, distinct from both its parent compound BZP and other piperazine derivatives. This technical guide synthesizes the current understanding of DBZP's mechanism of action, drawing inferences from in-vivo data and the known pharmacology of structurally related compounds. It details the experimental protocols used in these pivotal studies, presents the quantitative behavioral data, and visualizes the hypothesized signaling pathways and experimental workflows.
Introduction
Substituted piperazines have emerged as a significant class of novel psychoactive substances.[2] Among these, this compound (DBZP) is frequently identified as an impurity in illicitly produced benzylpiperazine (BZP).[1] While BZP is known for its psychostimulant properties, primarily mediated by dopamine and norepinephrine release, the pharmacological actions of DBZP appear to be more nuanced.[2] Behavioral assays indicate that DBZP shares subjective effects with psychostimulants like methamphetamine, yet it paradoxically induces locomotor depression.[1] This guide provides a comprehensive overview of the available data to elucidate the probable mechanism of action of this compound.
Hypothesized Mechanism of Action
Based on the current body of evidence, this compound is hypothesized to act as a modulator of the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT). This is largely inferred from drug discrimination studies where DBZP fully substitutes for methamphetamine, a classic dopamine-releasing agent.[1] The lack of in-vitro binding or functional data means that the precise nature of its interaction with these transporters—whether as a substrate-releaser, a reuptake inhibitor, or a combination thereof—remains to be elucidated.
Dopaminergic System Involvement
The full substitution for methamphetamine in drug discrimination paradigms is the strongest piece of evidence for DBZP's significant interaction with the dopamine system.[1] This suggests that DBZP produces interoceptive cues that are indistinguishable from those of methamphetamine, which is known to increase synaptic dopamine primarily by acting as a DAT substrate and reversing its function.
Serotonergic System Involvement
The sub-threshold substitution for MDMA in drug discrimination studies suggests a possible, albeit weaker, interaction with the serotonin system.[1] This could involve a modest interaction with the serotonin transporter (SERT) or serotonin receptors.
Quantitative Behavioral Data
The following tables summarize the key quantitative findings from behavioral pharmacology studies of this compound and related compounds.
| Compound | Assay | Species | Dose Range (mg/kg) | Effect | ED₅₀ (mg/kg) [95% CI] | Reference |
| This compound (DBZP) | Locomotor Activity | Mice | 25 - 100 | Decrease | 82.4 [38.2 – 177.7] | [1] |
| m-Chlorophenylpiperazine (mCPP) | Locomotor Activity | Mice | 5 - 25 | Decrease | Not Reported | [1] |
| Trifluoromethylphenylpiperazine (TFMPP) | Locomotor Activity | Mice | 5 - 25 | Decrease | 17.1 [10.85 – 27.2] | [1] |
Table 1: Effects on Locomotor Activity
| Training Drug | Test Compound | Species | Dose Range (mg/kg) | Substitution | Max % Drug-Appropriate Responding | Reference |
| Methamphetamine | This compound (DBZP) | Rats | 5 - 50 | Full | 98% | [1] |
| Cocaine | This compound (DBZP) | Rats | 5 - 50 | Partial (Sub-threshold) | 67% | [1] |
| MDMA | This compound (DBZP) | Rats | 10 - 50 | Partial (Sub-threshold) | 60% | [1] |
| DOM | This compound (DBZP) | Rats | 25 - 100 | None | 17% | [1] |
| Methamphetamine | mCPP | Rats | 1 - 5 | None | 21% | [1] |
| Methamphetamine | TFMPP | Rats | 1 - 5 | Partial (Sub-threshold) | 52% | [1] |
Table 2: Drug Discrimination Studies
Experimental Protocols
Locomotor Activity Measurement
This protocol describes a standard method for assessing the effect of a substance on spontaneous motor activity in mice.
-
Animals: Male C57BL/6J mice are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in clear polycarbonate cages (40 cm x 20 cm x 20 cm) equipped with infrared beams to detect movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Animals are administered either vehicle (e.g., saline) or a specific dose of the test compound via intraperitoneal (i.p.) injection.
-
Immediately following injection, each mouse is placed individually into a locomotor activity chamber.
-
Horizontal activity (beam breaks) is recorded continuously for a set period, typically 60-120 minutes.
-
Data is analyzed by quantifying the total number of beam breaks over the session or in specific time bins.
-
Drug Discrimination Assay
This protocol outlines a typical drug discrimination procedure in rats, used to assess the subjective effects of a test compound.
-
Animals: Male Sprague-Dawley rats are individually housed and maintained on a restricted diet to motivate responding for food reinforcement.
-
Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a food pellet dispenser, and stimulus lights.
-
Training Phase:
-
Rats are trained to press a lever for food reinforcement (e.g., 45 mg sucrose pellets).
-
Once lever pressing is established, discrimination training begins. On days when the training drug (e.g., methamphetamine, 1 mg/kg, i.p.) is administered, responses on one lever (the "drug-appropriate" lever) are reinforced.
-
On days when the vehicle (e.g., saline) is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Training continues until rats reliably respond on the correct lever based on the injection they received (typically >80% correct responding).
-
-
Testing Phase:
-
Once training criteria are met, test sessions are conducted.
-
Various doses of the test compound (e.g., this compound) are administered.
-
During test sessions, responses on either lever are recorded but not reinforced.
-
The percentage of responses on the drug-appropriate lever is calculated to determine the degree of substitution. Full substitution occurs when a dose of the test compound results in >80% responding on the drug-appropriate lever.
-
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound
The following diagram illustrates the hypothesized interaction of this compound with presynaptic dopamine and serotonin terminals, based on behavioral data.
Caption: Hypothesized interaction of this compound at monoamine transporters.
Experimental Workflow: Drug Discrimination Assay
This diagram outlines the key phases of a drug discrimination experiment.
Caption: Workflow for a typical drug discrimination study.
Discussion and Future Directions
The behavioral pharmacology of this compound presents an intriguing scientific puzzle. Its methamphetamine-like subjective effects, coupled with its locomotor depressant properties, suggest a unique mechanism of action that deviates from classical psychostimulants. The strong evidence for dopaminergic involvement needs to be further substantiated with in-vitro studies.
Future research should prioritize:
-
Receptor and Transporter Binding Assays: Determining the binding affinities (Ki values) of DBZP for dopamine, serotonin, and norepinephrine transporters, as well as a broad panel of CNS receptors.
-
Functional Assays: Characterizing the functional activity of DBZP at monoamine transporters through neurotransmitter uptake and release assays to determine if it acts as a reuptake inhibitor, a substrate-releaser, or both.
-
In-vivo Microdialysis: Measuring the effects of DBZP administration on extracellular levels of dopamine and serotonin in key brain regions like the nucleus accumbens and prefrontal cortex.
A thorough in-vitro characterization is crucial to definitively elucidate the molecular targets of this compound and to understand the neurochemical basis for its unique behavioral profile. This knowledge will be invaluable for a more complete understanding of the pharmacology of substituted piperazines and for informing public health and regulatory bodies about the potential effects of this prevalent synthetic compound.
References
Biological Activity of 1,3-Dibenzylpiperazine Enantiomers: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of the (R,S)-, (R,R)-, and (S,S)-enantiomers of 1,3-dibenzylpiperazine. While research has been conducted on a compound referred to as dibenzylpiperazine (DBZP), this material is often an unspecified isomeric mixture, presumed to be predominantly the 1,4-isomer, which is a common byproduct in the synthesis of benzylpiperazine (BZP).[1][2] Consequently, a detailed technical guide on the distinct pharmacological profiles of the this compound enantiomers cannot be constructed at this time.
This document summarizes the available information on dibenzylpiperazine and highlights the critical need for further research to elucidate the specific activities of the 1,3-isomers and their individual stereoisomers.
General Overview of Dibenzylpiperazine
Dibenzylpiperazine (DBZP) has been identified as a behaviorally active compound, though with lower potency and efficacy compared to its more well-known counterpart, benzylpiperazine (BZP).[1] The primary focus of existing research has been on its effects on the central nervous system (CNS), particularly in the context of its presence as an impurity in illicitly produced BZP.
Quantitative Data on "Dibenzylpiperazine" (Isomer Unspecified)
The limited quantitative data available pertains to "DBZP" without specification of the isomeric form (1,3- vs. 1,4-) or stereochemistry. These findings, primarily from in vivo behavioral studies, are summarized below. It is crucial to interpret this data with the understanding that it may not be representative of the specific this compound enantiomers.
| Assay | Compound | Result | Reference |
| Locomotor Activity | "DBZP" | Dose-dependent decrease in locomotor activity | [1] |
| Drug Discrimination (Methamphetamine) | "DBZP" | Fully substituted for methamphetamine | [1] |
| Drug Discrimination (Cocaine) | "DBZP" | Produced subthreshold drug-appropriate responding | [1] |
| Drug Discrimination (MDMA) | "DBZP" | Produced subthreshold drug-appropriate responding | [1] |
Note: The lack of in vitro binding affinity data (e.g., Ki values) or functional assay results (e.g., EC50 or IC50 values) for specific receptors makes it impossible to determine the precise molecular targets and mechanisms of action for this compound and its enantiomers.
Experimental Protocols
Detailed experimental protocols for the specific investigation of this compound enantiomers are not available in the published literature. However, the methodologies used in the studies on unspecified "DBZP" can provide a framework for future research.
Behavioral Pharmacology Assays
-
Locomotor Activity: Mice are typically placed in an open-field arena, and their movement is tracked by automated systems. The total distance traveled, number of movements, and time spent in different zones of the arena are recorded following the administration of the test compound or vehicle.[1]
-
Drug Discrimination: Animals (commonly rats or pigeons) are trained to press one of two levers to receive a reward (e.g., food) after being administered a specific training drug (e.g., methamphetamine). Once trained, the animals are given a test compound, and the percentage of responses on the drug-appropriate lever is measured to assess whether the test compound has similar subjective effects to the training drug.[1]
Signaling Pathways and Logical Relationships
Due to the absence of specific molecular targets and mechanistic studies for the this compound enantiomers, no signaling pathways can be definitively described or visualized. The behavioral data for unspecified "DBZP" suggests potential interactions with dopaminergic and serotonergic systems, as it substitutes for the discriminative stimulus effects of methamphetamine.[1] However, without direct binding or functional data, any depiction of a signaling pathway would be purely speculative.
To illustrate the general workflow for characterizing a novel psychoactive substance, the following diagram outlines a logical progression of experiments.
Conclusion and Future Directions
The current body of scientific literature does not contain the specific data required to produce an in-depth technical guide on the biological activity of this compound enantiomers. The existing research on "dibenzylpiperazine" is insufficient as it does not specify the isomer or stereochemistry.
To address this knowledge gap, future research should focus on the following areas:
-
Stereoselective Synthesis: Development of synthetic routes to obtain enantiomerically pure (R,S)-, (R,R)-, and (S,S)-1,3-dibenzylpiperazine.
-
In Vitro Pharmacology: Comprehensive screening of the individual enantiomers against a panel of CNS receptors (e.g., dopamine, serotonin, norepinephrine, and adrenergic receptors) to determine their binding affinities and functional activities.
-
In Vivo Behavioral Studies: Head-to-head comparison of the enantiomers in animal models of locomotor activity, drug discrimination, and other relevant behavioral paradigms.
-
Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer to understand how they are processed in the body.
Such studies are essential to unravel the distinct pharmacological profiles of the this compound enantiomers and to determine their potential as research tools or therapeutic agents.
References
The Pivotal Role of 1,3-Dibenzylpiperazine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of clinically successful drugs. Among its many derivatives, 1,3-dibenzylpiperazine emerges as a versatile synthetic intermediate, particularly in the quest for novel therapeutics targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound, with a focus on its utility in crafting potent and selective ligands for critical biological targets.
From Intermediate to Bioactive Candidate: A Synthetic Journey
The strategic use of this compound as a synthetic intermediate hinges on the temporary protection of one of the piperazine nitrogens by a benzyl group, allowing for selective functionalization of the other. This approach is instrumental in the synthesis of unsymmetrically substituted piperazines, a common motif in pharmacologically active molecules. A key transformation in this synthetic strategy is the selective removal of one benzyl group, typically through catalytic transfer hydrogenation, to unveil a reactive secondary amine for further derivatization.
Experimental Protocols: A Step-by-Step Approach
The following protocols outline a representative synthetic pathway from the foundational this compound to a potent sigma-1 receptor antagonist, demonstrating its practical application in drug discovery.
Protocol 1: Synthesis of 1-Benzylpiperazine (Illustrative Precursor Synthesis)
While this guide focuses on the 1,3-disubstituted isomer, the synthesis of the monosubstituted precursor, 1-benzylpiperazine, provides a foundational context for piperazine chemistry. A common method involves the reaction of piperazine hexahydrate and piperazine dihydrochloride monohydrate with benzyl chloride in ethanol.[1] This procedure is designed to favor the formation of the monosubstituted product over the disubstituted byproduct.[1]
Protocol 2: Selective Monodebenzylation of this compound (Hypothetical)
To utilize this compound as an intermediate, one benzyl group is selectively removed. Catalytic transfer hydrogenation is a mild and effective method for this transformation.
-
Reaction: A solution of this compound (1 equivalent) in a suitable solvent such as methanol or ethanol is treated with a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor like ammonium formate or formic acid.
-
Procedure: To a stirred suspension of this compound and 10% Pd-C in dry methanol, anhydrous ammonium formate is added. The mixture is refluxed and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-benzylpiperazine. Purification is typically achieved by column chromatography or crystallization.
Protocol 3: Synthesis of 3-Cyclohexyl-1-(piperazin-1-yl)propan-1-one (Intermediate)
This protocol describes the synthesis of a key intermediate that will be coupled with the deprotected piperazine derivative.
-
Reaction: The synthesis involves the activation of 3-cyclohexylpropanoic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI), followed by reaction with piperazine.
-
Procedure: To a stirred solution of 3-cyclohexylpropanoic acid (1.0 equiv) in dry dichloromethane (DCM), CDI (1.0 equiv) is added at room temperature. After gas evolution ceases, the mixture is added dropwise to a cooled (0 °C) solution of piperazine (1.1 equiv) in dry DCM under a nitrogen atmosphere. The reaction proceeds for 30 minutes at 0 °C and then for 1-2 hours at room temperature. The mixture is then washed with aqueous NaCl solution and water. The organic layer is dried and concentrated to yield the product, which can be purified by chromatography.
Protocol 4: Synthesis of a Sigma-1 Receptor Antagonist: 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15)
This final step illustrates the coupling of the deprotected piperazine with a suitable acylating agent to yield the target bioactive molecule. This specific example starts from a commercially available monosubstituted piperazine but exemplifies the reaction that would be performed on the product from Protocol 2.
-
Reaction: 1-(4-Methoxybenzyl)piperazine is acylated with an activated form of 3-cyclohexylpropanoic acid.
-
Procedure: 1,1'-Carbonyldiimidazole (1.0 equiv) is added to a stirred solution of 3-cyclohexylpropanoic acid (1.0 equiv) in dry tetrahydrofuran (THF) at room temperature. After gas evolution ceases, the resulting mixture is added dropwise to a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry THF at 0 °C under a nitrogen atmosphere. The reaction is stirred for 30 minutes at 0 °C and then for 1–2 hours at room temperature. The reaction mixture is subsequently washed with 10% aqueous NaCl solution and water. The organic layer is dried over anhydrous sodium sulfate and evaporated to dryness. The crude product is purified by flash column chromatography (ethyl acetate/methanol, 9.7:0.3, v/v) to afford compound 15 as a white solid.[2]
Quantitative Data Summary
The following tables summarize the biological activity of a series of benzylpiperazine derivatives, highlighting the potent and selective nature of compounds that can be synthesized using the methodologies described above.
Table 1: Sigma Receptor Binding Affinities [2]
| Compound | R | Linker | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |
| 8 | H | - | 3.5 | 1515 | 432 |
| 15 | Cyclohexyl | -(CH2)2- | 1.6 | 1418 | 886 |
| 24 | H | -(CH2)2- | 8.8 | 3726 | 423 |
Ki values are expressed as mean ± SD of three independent experiments.
Table 2: In Vivo Antinociceptive and Anti-Allodynic Effects of Compound 15 [2]
| Assay | Dose (mg/kg, i.p.) | Effect |
| Formalin Assay (Inflammatory Pain) | 3 - 60 | Dose-dependent antinociception |
| Chronic Constriction Injury (Neuropathic Pain) | 3 - 60 | Dose-dependent anti-allodynic effects |
| Rotarod Assay | - | No significant effects on motor coordination |
Visualizing the Pathway to Bioactivity
Diagram 1: Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to a target sigma-1 receptor antagonist.
Caption: Synthetic route from this compound to a sigma-1 antagonist.
Diagram 2: Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[3] Its activation can modulate a variety of downstream signaling pathways, impacting cellular processes like calcium signaling, oxidative stress, and inflammation.[4][5]
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
An In-depth Technical Guide to the Pharmacological Profile of 1,3-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibenzylpiperazine (DBZP) is a synthetic compound and a known byproduct in the illicit synthesis of benzylpiperazine (BZP), a recreational drug with stimulant properties.[1][2] While the in-vitro pharmacological data on DBZP is scarce, behavioral studies suggest a profile that aligns more closely with dopaminergic stimulants like BZP and methamphetamine than with serotonergic piperazines.[1][2] This technical guide provides a comprehensive overview of the known pharmacological characteristics of this compound, supplemented with data from its close structural and pharmacological analogue, benzylpiperazine (BZP), to offer a more complete predictive profile. Detailed experimental methodologies for key assays are provided to facilitate further research into this compound.
Introduction to this compound
This compound is a disubstituted piperazine derivative. Its presence in illicitly produced BZP tablets highlights the need for a thorough understanding of its pharmacological and toxicological properties.[1] Anecdotal and limited scientific evidence suggests that DBZP possesses psychoactive effects, though its precise mechanism of action and receptor interaction profile remain largely uncharacterized in published literature. Behavioral studies indicate that DBZP is a behaviorally active compound with some abuse liability and the potential for adverse health effects.[1][2]
Behavioral Pharmacology of this compound
The primary research on the behavioral effects of this compound reveals a pharmacological profile distinct from serotonergic piperazines like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).
Locomotor Activity: In animal models, DBZP has been shown to decrease locomotor activity at higher doses.[1][2]
Drug Discrimination Studies: In rats trained to discriminate methamphetamine from saline, DBZP fully substituted for the discriminative stimulus effects of methamphetamine. This suggests that DBZP produces subjective effects similar to those of psychostimulants.[1] In contrast, it only produced partial substitution for cocaine and MDMA and failed to substitute for the hallucinogen DOM.[1] These findings indicate that the psychoactive effects of DBZP are more aligned with a dopamine-releasing agent like methamphetamine than with serotonergic compounds.[1][2]
Predicted Molecular Interactions and Functional Activity
Given the limited direct binding and functional data for this compound, the pharmacological profile of the closely related compound, benzylpiperazine (BZP), provides valuable insights into its likely molecular targets. BZP is known to interact with monoamine transporters and various CNS receptors.[3][4][5]
Monoamine Transporter Activity (Data for Benzylpiperazine - BZP)
BZP acts as a substrate for monoamine transporters, inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][5][6] Its potency varies across the different transporters.
| Compound | Transporter | Functional Activity (EC50, nM) |
| Benzylpiperazine (BZP) | Dopamine Transporter (DAT) | 175[3] |
| Norepinephrine Transporter (NET) | 62[3] | |
| Serotonin Transporter (SERT) | 6050[3] |
This table presents functional activity data for Benzylpiperazine (BZP) as a proxy for this compound (DBZP) due to the lack of available data for the latter.
Receptor Binding Profile (Predicted)
Based on the profile of BZP, it is anticipated that DBZP may interact with a range of CNS receptors. BZP is known to be a non-selective serotonin receptor agonist and an antagonist at α2-adrenergic receptors.[3]
| Receptor Target | Predicted Interaction for DBZP (based on BZP) |
| Serotonin Receptors (various subtypes) | Agonist |
| α2-Adrenergic Receptors | Antagonist |
| Sigma (σ) Receptors | Possible Ligand |
This table outlines the predicted receptor interactions for this compound (DBZP) based on the known pharmacology of Benzylpiperazine (BZP).
Signaling Pathways
The interaction of this compound with its predicted molecular targets would modulate key neurotransmitter signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to fully characterize the pharmacological profile of this compound.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of this compound for various CNS receptors.
Objective: To quantify the affinity of this compound for a panel of receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A/2C, adrenergic α1, α2, and histamine H1 receptors).
Materials:
-
Membrane preparations from cells expressing the target receptor or from specific brain regions.
-
A specific radioligand for each receptor target (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).
-
This compound hydrochloride dissolved in an appropriate vehicle.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells will contain a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of DBZP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Monoamine Transporter Uptake/Release Assays
These functional assays are crucial for determining whether this compound acts as an inhibitor or a substrate (releaser) at dopamine, norepinephrine, and serotonin transporters.
Objective: To measure the potency of this compound to inhibit the uptake of or induce the release of radiolabeled monoamines in synaptosomes or cells expressing the respective transporters.
Materials:
-
Synaptosomal preparations from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cell lines stably expressing DAT, NET, or SERT.
-
Radiolabeled substrates (e.g., [3H]-dopamine, [3H]-norepinephrine, [3H]-serotonin).
-
This compound hydrochloride.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Inhibitors for other transporters to ensure assay specificity.
-
Scintillation cocktail and a scintillation counter.
Procedure (Uptake Inhibition):
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle.
-
Initiate the uptake reaction by adding the radiolabeled monoamine.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity retained within the synaptosomes or cells.
-
Determine the IC50 value for uptake inhibition.
Procedure (Release Assay):
-
Load the synaptosomes or cells with the radiolabeled monoamine by incubating them together.
-
Wash the preparations to remove excess extracellular radiolabel.
-
Initiate release by adding varying concentrations of this compound.
-
After a set incubation period, separate the extracellular medium from the synaptosomes/cells.
-
Quantify the radioactivity in the extracellular medium.
-
Calculate the amount of release as a percentage of the total incorporated radioactivity and determine the EC50 value for release.
Conclusion
The pharmacological profile of this compound is largely inferred from behavioral data and its structural similarity to benzylpiperazine. Current evidence strongly suggests that it functions as a dopaminergic stimulant, with a profile more akin to methamphetamine than to serotonergic piperazines. To fully elucidate its mechanism of action, further in-vitro studies, as outlined in the experimental protocols, are imperative. A comprehensive characterization of its receptor binding affinities and functional activities at monoamine transporters will be crucial for understanding its psychoactive effects, abuse potential, and overall toxicological risk. This knowledge is essential for forensic analysis, clinical toxicology, and the development of potential therapeutic agents derived from the piperazine scaffold.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
Unveiling the Research Applications of 1,3-Dibenzylpiperazine (CAS No. 179051-52-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibenzylpiperazine (DBZP), identified by CAS number 179051-52-6, is a piperazine derivative that has garnered attention primarily as a synthetic by-product in the illicit manufacturing of the recreational drug benzylpiperazine (BZP).[1][2] Consequently, the bulk of the available research has focused on its neuropharmacological and behavioral effects to understand its potential for abuse and its contribution to the pharmacology of illicitly produced BZP. This technical guide provides a comprehensive overview of the existing research on DBZP, detailing its known biological activities, the experimental protocols used to elucidate these effects, and a putative mechanism of action. While direct, quantitative data on its molecular targets remains limited, this document synthesizes the current understanding of DBZP to inform researchers in the fields of pharmacology, toxicology, and neuroscience.
Core Research Applications
The primary research applications of this compound to date have been in the fields of neuropharmacology and toxicology , with a focus on:
-
Assessing Abuse Liability: As a common impurity in illicit "party pills," understanding the psychoactive effects of DBZP is crucial for evaluating the overall abuse potential of these substances.[1][2] Research has focused on its stimulant or depressant properties and its subjective effects in animal models.
-
Investigating Effects on Cognition: Studies have explored the impact of DBZP on memory and learning processes, contributing to the broader understanding of how piperazine derivatives affect cognitive function.
-
Forensic Analysis: The presence of DBZP can serve as a marker for clandestinely produced BZP, aiding forensic chemists in identifying the synthetic origin of seized drugs.
While not extensively explored, there is a nascent suggestion of therapeutic potential , with one study indicating that dibenzylpiperazine derivatives may possess anti-cocaine activity, possibly through a sigma-receptor-mediated mechanism. However, this remains an underexplored area of research.
Pharmacological Profile and Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated with quantitative binding data. However, based on its behavioral effects and the known pharmacology of related piperazine compounds, it is hypothesized to interact with monoamine neurotransmitter systems.
It is likely that DBZP produces both dopaminergic and serotonergic effects.[1] The behavioral data, particularly its substitution for methamphetamine in drug discrimination studies, strongly suggests an interaction with the dopamine transporter (DAT) , leading to increased extracellular dopamine levels. Its effects on memory and other behavioral paradigms also suggest a potential modulation of the serotonin transporter (SERT) and possibly various serotonin receptors. The comparison with BZP, which is a dopamine and norepinephrine reuptake inhibitor, and other piperazines that are more serotonin-selective, places DBZP in a category of mixed-action psychostimulants.[1]
Putative Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound on a presynaptic monoaminergic neuron. It is important to note that this pathway is based on indirect behavioral evidence, as direct quantitative binding or uptake inhibition data for DBZP is not currently available in the published literature.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from behavioral pharmacology studies of this compound.
Table 1: Effects on Locomotor Activity
| Species | Assay | Compound | Dose (mg/kg, i.p.) | Effect | ED₅₀ (mg/kg) | Reference |
| Mouse | Open Field | DBZP | 100 | Significant decrease | 82.4 | [1] |
| Mouse | Open Field | mCPP | 10, 25 | Significant decrease | 10.1 | [1] |
| Mouse | Open Field | TFMPP | 10, 25 | Significant decrease | 17.1 | [1] |
i.p. = intraperitoneal
Table 2: Drug Discrimination Studies in Rats
| Training Drug | Test Compound | Substitution | Highest Dose Tested (mg/kg, i.p.) | Notes | Reference |
| Methamphetamine | DBZP | Full (98%) | 50 | - | [1] |
| Cocaine | DBZP | Sub-threshold (67%) | 50 | - | [1] |
| MDMA | DBZP | Sub-threshold (60%) | 50 | - | [1] |
| DOM | DBZP | No (17%) | 100 | Convulsions observed at 100 mg/kg | [1] |
MDMA = (±)-3,4-methylenedioxymethamphetamine; DOM = (±)-2,5-dimethoxy-4-methylamphetamine
Experimental Protocols
This section provides detailed methodologies for the key behavioral assays used to characterize this compound.
Locomotor Activity Assay
This protocol is based on the methodology described by Dolan et al. (2018).[1]
Objective: To assess the stimulant or depressant effects of DBZP on spontaneous motor activity.
Animals: Male ICR mice.
Apparatus: Open-field arenas equipped with infrared photobeams to detect horizontal and vertical movements.
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituate mice to the open-field arenas for 30 minutes.
-
Administer this compound hydrochloride, a comparator drug, or vehicle (0.9% saline) via intraperitoneal (i.p.) injection.
-
Immediately place the mice back into the arenas and record locomotor activity continuously for a predefined period (e.g., 120 minutes).
-
Data is typically binned into 5-minute intervals for analysis.
-
Dose-effect curves are generated to determine the ED₅₀ for any observed changes in activity.
Drug Discrimination Assay
This protocol is based on the methodology described by Dolan et al. (2018).[1]
Objective: To determine if the subjective effects of DBZP are similar to those of known drugs of abuse.
Animals: Male Sprague-Dawley rats.
Apparatus: Standard two-lever operant conditioning chambers.
Procedure:
-
Train rats to discriminate a specific drug (e.g., methamphetamine) from vehicle (saline).
-
In training sessions, responses on one lever are reinforced with food pellets following administration of the training drug, while responses on the other lever are reinforced after vehicle administration.
-
Training continues until rats reliably press the correct lever based on the injection they received.
-
During test sessions, various doses of the test compound (DBZP) are administered.
-
The percentage of responses on the drug-appropriate lever is measured.
-
Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.
Passive Avoidance Test
This protocol is based on the methodology described by Castillo-Hernández et al. (2017).
Objective: To evaluate the effect of DBZP on memory acquisition and consolidation.
Apparatus: A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild foot shock.
Procedure:
-
Acquisition Trial:
-
Place a mouse in the light compartment.
-
After a short habituation period, open the guillotine door.
-
When the mouse enters the dark compartment (which they naturally prefer), close the door and deliver a mild, brief foot shock.
-
The latency to enter the dark compartment is recorded.
-
Administer DBZP or vehicle before or after this trial, depending on whether memory acquisition or consolidation is being tested.
-
-
Retention Trial (24 hours later):
-
Place the mouse back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
A longer latency to enter the dark compartment in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.
-
Conclusion and Future Directions
The current body of research on this compound (CAS No. 179051-52-6) characterizes it as a behaviorally active compound with psychostimulant-like properties, likely mediated by interactions with dopaminergic and serotonergic systems. Its primary application in research has been to understand the pharmacology of illicitly synthesized drugs.
For drug development professionals, DBZP itself is unlikely to be a therapeutic candidate due to its apparent abuse liability and association with illicit drug manufacturing. However, the dibenzylpiperazine scaffold could serve as a starting point for the design of novel CNS-active compounds. The suggestion of anti-cocaine activity via sigma-receptors warrants further investigation.
Future research should prioritize in vitro studies to quantify the binding affinities and functional activities of DBZP at monoamine transporters and a broader range of CNS receptors. This would provide a clearer understanding of its mechanism of action and help to better predict its physiological effects. Such data would be invaluable for building more accurate signaling pathway models and for guiding any future exploration of the therapeutic potential of dibenzylpiperazine derivatives.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry of 1,3-Dibenzylpiperazine: A Technical Guide to an Underexplored Scaffold
Despite its structural simplicity and potential as a versatile scaffold in medicinal chemistry, a comprehensive stereochemical investigation of 1,3-dibenzylpiperazine remains largely absent from publicly available scientific literature. This technical guide consolidates the theoretical principles and analogous experimental methodologies that would underpin such an investigation, providing a framework for researchers and drug development professionals interested in exploring the chiral landscape of this intriguing molecule.
The 1,3-disubstituted piperazine core of this compound gives rise to stereoisomerism. The molecule can exist as a pair of diastereomers: a cis isomer, where the two benzyl groups are on the same side of the piperazine ring, and a trans isomer, where they are on opposite sides. Furthermore, each of these diastereomers is chiral and can be resolved into a pair of enantiomers. The distinct three-dimensional arrangements of these stereoisomers can lead to significantly different pharmacological and toxicological profiles, a critical consideration in drug design and development.
Challenges in Stereoselective Synthesis and Characterization
A significant hurdle in the study of this compound's stereochemistry is the lack of established, detailed protocols for its stereoselective synthesis or the separation of its stereoisomers. While methods for the synthesis of other substituted piperazines exist, their direct applicability to achieving high stereocontrol for the 1,3-dibenzyl substitution pattern has not been documented. The synthesis of carbon-substituted chiral piperazines is recognized as a greater synthetic challenge than the more common N-functionalization of the piperazine ring.[1]
Hypothetical Stereoselective Synthetic Strategies
Based on synthetic strategies for analogous 1,3-disubstituted piperazines, several approaches could be envisioned for the stereoselective synthesis of this compound stereoisomers.
Logical Flow for a Potential Stereoselective Synthesis:
References
In-Depth Technical Guide: Preliminary In-Vitro Studies of 1,3-Dibenzylpiperazine
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Review of the Publicly Available In-Vitro Data on 1,3-Dibenzylpiperazine
Executive Summary
This technical guide addresses the request for a comprehensive overview of preliminary in-vitro studies on the specific piperazine isomer, This compound . Following an extensive search of scientific literature and chemical databases, it has been determined that there are no publicly available in-vitro studies presenting quantitative data, detailed experimental protocols, or defined signaling pathways for this specific compound.
The available information is limited to its classification as a synthetic intermediate and a scaffold for chemical synthesis in medicinal chemistry. There is a notable absence of published research detailing its pharmacological activity, receptor binding affinities, or mechanism of action in in-vitro models.
This document will summarize the available information on this compound as a research chemical and differentiate it from the more commonly, though still sparsely studied, 1,4-dibenzylpiperazine.
Current State of Research for this compound
Role as a Synthetic Intermediate
This compound is recognized primarily as a versatile synthetic intermediate and a foundational scaffold in the field of medicinal chemistry and neuroscience research.[1] Its structure serves as a crucial building block for the synthesis of more complex molecules aimed at targeting Central Nervous System (CNS) receptors.[1]
The primary utility of this compound in a research context is as a precursor for developing novel ligands for G-protein coupled receptors (GPCRs) and other neuroreceptors.[1] Researchers can utilize the this compound core to investigate structure-activity relationships (SAR) by modifying the benzyl substituents and the piperazine ring, which can significantly influence binding affinity and selectivity for various targets.[1] It is considered a valuable tool for probing dopaminergic, serotonergic, and adrenergic signaling pathways in vitro, though published results of such probes are not available.[1]
Distinction from 1,4-Dibenzylpiperazine (DBZP)
It is critical to distinguish the requested compound, this compound, from its isomer, 1,4-dibenzylpiperazine. The latter is often referred to as Dibenzylpiperazine (DBZP) in literature and is most commonly known as an impurity or by-product in the illicit synthesis of Benzylpiperazine (BZP).[2]
Even for the more frequently mentioned 1,4-dibenzylpiperazine (DBZP), there is a significant lack of in-vitro data. A 2018 study on the behavioral pharmacology of DBZP explicitly states that, to date, "the effects of DBZP in in vitro mechanistic assays have not been tested".[2] While this study explored its in-vivo behavioral effects and concluded it has a pharmacological profile more similar to BZP than to serotonergic piperazines, it did not provide the in-vitro mechanistic data required for this guide.[2]
Methodological Approach (Hypothetical)
While no specific experimental protocols for this compound exist, a logical workflow for its initial in-vitro evaluation would follow established pharmacological screening procedures. The diagram below illustrates a general workflow for characterizing a novel CNS-active compound.
Caption: A generalized workflow for the initial in-vitro screening and characterization of novel compounds.
Conclusion
The core requirements for this technical guide—namely the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways for this compound—cannot be fulfilled due to the absence of published preliminary in-vitro studies on this specific molecule.
The scientific community's understanding of this compound is currently limited to its role as a chemical building block. There is no available data on its bioactivity, receptor affinity, or mechanism of action. Professionals in drug development should be aware that any investigation into the pharmacological properties of this compound would be breaking new ground, as no foundational in-vitro work has been publicly documented. Future research is required to elucidate the potential pharmacological profile of this substance.
References
1,3-Dibenzylpiperazine as a Scaffold for CNS Receptor Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dibenzylpiperazine core represents a versatile scaffold for the design of novel ligands targeting Central Nervous System (CNS) receptors. As a derivative of the well-explored piperazine class of compounds, which are integral to numerous approved CNS drugs, the 1,3-disubstituted pattern offers a unique three-dimensional arrangement for probing receptor binding pockets. While in vivo studies of this compound (DBZP) suggest activity at dopaminergic and serotonergic pathways, a comprehensive in vitro pharmacological profile is not extensively documented in publicly available literature. This guide provides an in-depth overview of the this compound scaffold, summarizing the available data and presenting data from closely related analogs to elucidate potential structure-activity relationships (SAR). Detailed experimental protocols for the synthesis, purification, and pharmacological evaluation of such ligands are provided to facilitate further research and development in this area.
Introduction to the this compound Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of CNS-active agents, including antipsychotics, antidepressants, and anxiolytics.[1][2] The two nitrogen atoms of the piperazine ring provide key points for substitution, allowing for the fine-tuning of physicochemical properties and target receptor interactions. The 1,3-disubstitution pattern, as seen in this compound, creates a distinct stereochemical and conformational profile compared to the more commonly studied 1,4-disubstituted analogs.
This compound (DBZP), also known as N,N'-dibenzylpiperazine, has been identified as a byproduct in the synthesis of the recreational drug benzylpiperazine (BZP).[3] Behavioral pharmacology studies in animal models indicate that DBZP is a behaviorally active compound with a profile suggesting interactions with both dopaminergic and serotonergic systems, albeit with lower potency than BZP.[4] These findings underscore the potential of the this compound scaffold as a starting point for the development of novel CNS receptor ligands.
Synthesis and Characterization
While a specific, detailed synthetic protocol for this compound is not extensively reported, its synthesis can be achieved through standard organic chemistry methodologies for N-alkylation of piperazines. A general approach involves the reaction of piperazine with two equivalents of a benzyl halide. A procedure adapted from the synthesis of 1-benzylpiperazine provides a viable route.[5]
General Synthetic Protocol for this compound
A solution of piperazine is reacted with a benzylating agent, such as benzyl chloride, in the presence of a base to neutralize the hydrogen halide formed. The reaction temperature and stoichiometry are controlled to favor disubstitution.
Materials:
-
Piperazine
-
Benzyl chloride
-
Sodium carbonate or triethylamine (base)
-
Ethanol or acetonitrile (solvent)
-
Diethyl ether or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
Dissolve piperazine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the base to the solution.
-
Slowly add benzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Characterization
-
¹H NMR (Nuclear Magnetic Resonance): Expected to show signals for the aromatic protons of the benzyl groups and the aliphatic protons of the piperazine ring.
-
¹³C NMR: Will show characteristic peaks for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₂₂N₂) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic) and C-N stretching vibrations are expected.
Pharmacological Data and Structure-Activity Relationships (SAR)
Direct in vitro binding data for this compound at a range of CNS receptors is sparse. However, by examining data from structurally related N,N'-disubstituted and 1,3-disubstituted piperazine derivatives, we can infer potential SAR trends for the this compound scaffold.
Dopamine Receptor Affinity
Arylpiperazine derivatives are known to interact with dopamine receptors.[7] For a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, substitutions on the phenyl ring of the piperazine moiety significantly influenced D₂ and D₃ receptor affinity and selectivity.[8]
Table 1: Dopamine D₂ and D₃ Receptor Binding Affinities of Selected 1-Arylpiperazine Derivatives [8][9]
| Compound | R Group (at position 1 of piperazine) | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | Selectivity (D₂/D₃) |
| 1 | Phenyl | 15.3 | 2.8 | 5.4 |
| 2 | 2-Methoxyphenyl | 4.8 | 0.9 | 5.3 |
| 3 | 2,3-Dichlorophenyl | 1.9 | 0.1 | 19.0 |
| 4 | 3-Trifluoromethylphenyl | 14.2 | 0.25 | 56.8 |
| LS-3-134 | 4-(thiophen-3-yl)benzamide | >25.5 | 0.17 | >150 |
| WW-III-55 | 4-(thiophen-3-yl)benzamide with linker | >1000 | 1.0 | >1000 |
Data presented for illustrative SAR discussion.
These data suggest that substitution on the aromatic ring of the piperazine can modulate affinity and selectivity for dopamine receptor subtypes. The presence of two benzyl groups in this compound suggests a potential for interaction with the hydrophobic pockets of these receptors.
Serotonin Receptor Affinity
The arylpiperazine moiety is a classic pharmacophore for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[10][11]
Table 2: Serotonin 5-HT₁A and 5-HT₂A Receptor Binding Affinities of Selected Arylpiperazine Derivatives [11]
| Compound | R Group (at position 1 of piperazine) | Linker to Pyrrolidine-2,5-dione | 5-HT₁A Kᵢ (nM) | 5-HT₂A Kᵢ (nM) |
| 5 | Phenyl | 3-spiro-cyclohexane | >1000 | 27 |
| 6 | 2-Methoxyphenyl | 3-spiro-cyclohexane | 850 | 46 |
| 7 | 3-Chlorophenyl | 3-spiro-cyclohexane | 500 | 15 |
Data presented for illustrative SAR discussion.
The data indicates that modifications to the aryl group and the overall structure significantly impact affinity for serotonin receptors. For the this compound scaffold, the benzyl groups could occupy regions of the binding pocket typically engaged by substituted aryl rings.
Sigma Receptor Affinity
N,N'-disubstituted piperazines have been investigated as ligands for sigma receptors.[12] A series of N,N'-disubstituted piperazines with varying substituents have shown a range of affinities for σ₁ and σ₂ receptors.
Table 3: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of Selected N,N'-Disubstituted Piperazine Derivatives [12]
| Compound | N-Substituent 1 | N-Substituent 2 | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |
| 8 | 3-Phenylpropyl | 2-(m-Nitrophenyl)ethyl | 0.8 | 32 |
| 9 | 3-Phenylpropyl | 2-(o-Nitrophenyl)ethyl | 15 | 4.9 |
| 10 | 3-Phenylpropyl | 2-Aminoethyl | 12 | 180 |
Data presented for illustrative SAR discussion.
These findings suggest that the nature of the substituents on both nitrogen atoms of the piperazine ring is crucial for high-affinity binding to sigma receptors. The two benzyl groups in this compound provide a lipophilic character that may be favorable for interaction with these receptors.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate pharmacological characterization of novel ligands. The following sections provide methodologies for key in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors, [³H]-(+)-Pentazocine for σ₁ receptors)
-
Test compound (e.g., this compound derivative)
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor.
Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP).
Materials:
-
Cells stably expressing the Gᵢ or Gₛ-coupled receptor of interest
-
Test compound
-
Forskolin (an adenylyl cyclase activator, for Gᵢ-coupled receptors)
-
A known agonist for the receptor
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Treat the cells with varying concentrations of the test compound. For antagonist mode, pre-incubate with the test compound before adding a fixed concentration of a known agonist.
-
Stimulation (for Gᵢ-coupled receptors): Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Objective: To measure changes in intracellular calcium concentration in response to receptor activation.
Materials:
-
Cells stably expressing the Gᵩ-coupled receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Test compound
-
A known agonist for the receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound.
-
Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of the agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Visualizations
Signaling Pathways
Caption: Simplified G-protein coupled receptor signaling pathways.
Experimental Workflows
Caption: General experimental workflows for in vitro assays.
Structure-Activity Relationship Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. swgdrug.org [swgdrug.org]
- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 10. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: GC-MS Analysis Protocol for 1,3-Dibenzylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dibenzylpiperazine is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry and as potential designer drugs.[1][2] As a synthetic intermediate, its purity and characterization are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of piperazine derivatives.[1] It offers the high separation efficiency of gas chromatography and the specific detection capabilities of mass spectrometry, making it ideal for both qualitative identification and quantitative analysis of this compound in various samples.[3] This protocol details a standard method for the analysis of this compound.
Principle
The analytical method involves introducing a prepared sample into the gas chromatograph, where it is vaporized. The volatile analytes are then separated as they travel through a capillary column, based on their boiling points and affinity for the column's stationary phase. Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC or GC grade)
-
Chloroform (ACS grade or higher)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
5M Sodium Hydroxide
-
Autosampler vials with inserts
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
2. Standard Solution Preparation
-
Accurately weigh 10 mg of the this compound reference standard.
-
Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions from the stock solution using methanol to prepare calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Transfer the final solutions to autosampler vials for GC-MS analysis.
3. Sample Preparation (from a solid matrix)
-
Accurately weigh approximately 10 mg of the homogenized sample powder.[4]
-
Dissolve the sample in 10 mL of methanol in a centrifuge tube.[4]
-
Vortex the mixture for 2 minutes to ensure thorough dissolution.[4]
-
If necessary, filter the solution using a 0.45 µm syringe filter to remove any particulates.[4]
-
The filtrate is now ready for direct injection or further dilution if the concentration is expected to be high.
4. GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. The conditions are adapted from established methods for the isomeric 1,4-dibenzylpiperazine and other piperazine derivatives.[5][6][7]
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| System | Agilent 6890N GC or equivalent |
| Column | DB-1 MS, HP-5MS, or equivalent (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[7] |
| Oven Program | Initial temperature 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min[7] |
| Injector | Splitless or Split (e.g., 20:1 ratio)[7] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C - 280°C[6][7] |
| Mass Spectrometer (MS) | |
| System | Agilent 5975 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Ion Source Temperature | 230°C[7] |
| MS Quadrupole Temperature | 150°C[7] |
| Transfer Line Temperature | 280°C - 290°C[6][7] |
| Mass Scan Range | 30-550 amu[7] |
| Acquisition Mode | Scan |
Data Analysis and Interpretation
Identification: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample peak with that of a certified reference standard analyzed under identical conditions.
Expected Mass Spectrum: While specific fragmentation data for this compound is not widely published, it is expected to exhibit a fragmentation pattern similar to its isomer, 1,4-dibenzylpiperazine.[1] The electron ionization (EI) mass spectrum is characterized by fragmentation initiated at the nitrogen atoms of the piperazine ring.[1]
-
Molecular Ion ([M]⁺): A peak corresponding to the molecular weight of the compound should be observed at m/z 266.[1]
-
Base Peak: The most abundant ion, or base peak, is expected to be the tropylium ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of a benzyl group.[1]
-
Other Key Fragments: Other significant fragments may be observed at m/z 175 (loss of a benzyl group) and m/z 134.[1]
Quantitative Data Summary
The table below summarizes key chemical and mass spectrometric data for this compound.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₂N₂[8] |
| Molar Mass | 266.39 g/mol [9] |
| CAS Number | 179051-52-6[8] |
| Expected Molecular Ion [M]⁺ | m/z 266[1] |
| Expected Base Peak | m/z 91 ([C₇H₇]⁺)[1] |
| Other Key Fragments (m/z) | 175, 134[1] |
| Expected Retention Time | Approximately 12-14 minutes (under conditions specified above, highly dependent on the specific system)[7] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ikm.org.my [ikm.org.my]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. swgdrug.org [swgdrug.org]
- 8. This compound | C18H22N2 | CID 21978758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Chiral Piperazine and Diamine Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral auxiliaries and catalysts are instrumental in achieving high levels of enantioselectivity. While a direct application of 1,3-dibenzylpiperazine in asymmetric synthesis is not prominently documented in scientific literature, the broader class of chiral piperazine and diamine derivatives has proven to be a versatile and powerful tool in the synthetic chemist's arsenal.
This document provides detailed application notes and protocols for the use of representative chiral piperazine and diamine derivatives in asymmetric synthesis. The information is curated to serve as a practical guide for researchers in academia and industry, offering insights into catalyst/auxiliary design, reaction optimization, and experimental execution.
I. C2-Symmetric Chiral Piperazine Ligands in Asymmetric Acylation
C2-symmetric chiral ligands are highly effective in asymmetric catalysis due to the reduction in the number of possible transition states, which often leads to higher enantioselectivity.[1][2] Chiral piperazine scaffolds, particularly those with C2 symmetry, have been successfully employed as ligands in metal-catalyzed reactions.[3][4] A notable example is the copper-catalyzed enantioselective acylation of meso-1,2-diols.[3]
Application: Enantioselective Acylation of meso-1,2-diols
This method allows for the desymmetrization of prochiral meso-diols to furnish optically active monoesters, which are valuable chiral building blocks. The copper complex of a C2-symmetric chiral piperazine, derived from L-proline, has demonstrated high efficiency in this transformation.[3][4]
Table 1: Performance of a C2-Symmetric Piperazine Ligand in the Asymmetric Benzoylation of meso-1,2-diols [3]
| Entry | Diol Substrate | Solvent | Yield (%) | ee (%) |
| 1 | cis-1,2-Cyclohexanediol | Et₂O | 95 | 94 |
| 2 | cis-1,2-Cyclopentanediol | Et₂O | 92 | 91 |
| 3 | meso-Hydrobenzoin | Et₂O | 88 | 85 |
| 4 | 2,4-Pentanediol | Et₂O | 85 | 88 |
Experimental Protocol: Asymmetric Benzoylation of cis-1,2-Cyclohexanediol[3]
Materials:
-
C2-Symmetric Chiral Piperazine Ligand (e.g., (S,S)-2,5-dimethyl-1,4-dibenzylpiperazine)
-
Copper(II) chloride (CuCl₂)
-
cis-1,2-Cyclohexanediol
-
Benzoic anhydride
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the C2-symmetric chiral piperazine ligand (0.12 mmol) and CuCl₂ (0.10 mmol).
-
Add anhydrous diethyl ether (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the mixture to 0 °C and add a solution of cis-1,2-cyclohexanediol (1.0 mmol) in anhydrous diethyl ether (2 mL).
-
Add triethylamine (1.2 mmol) followed by the dropwise addition of a solution of benzoic anhydride (1.1 mmol) in anhydrous diethyl ether (3 mL) over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral monobenzoate.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Workflow for C2-Symmetric Piperazine-Catalyzed Asymmetric Acylation.
II. Chiral 1,3-Diamine Derivatives in Asymmetric Organocatalysis
Chiral 1,3-diamine derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including Mannich reactions.[5][6] These catalysts often operate via an enamine mechanism and can provide high levels of stereocontrol. The modular nature of their synthesis allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity.[5]
Application: Asymmetric Mannich Reaction of Ketones
The asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are precursors to valuable chiral 1,3-amino alcohols and other important molecules. Chiral 1,3-diamines have been shown to effectively catalyze the reaction between ketones and imines with high enantioselectivity.[5][6]
Table 2: Performance of a Chiral 1,3-Diamine Catalyst in the Asymmetric Mannich Reaction [5][6]
| Entry | Ketone | Imine | Yield (%) | dr (anti:syn) | ee (anti, %) | |---|---|---|---|---| | 1 | Cyclohexanone | N-Boc-benzaldimine | 95 | >95:5 | 98 | | 2 | Acetone | N-Boc-benzaldimine | 88 | - | 92 | | 3 | Cyclopentanone | N-Boc-p-nitrobenzaldimine | 92 | >95:5 | 97 | | 4 | Propiophenone | N-Boc-benzaldimine | 85 | 90:10 | 94 |
Experimental Protocol: Asymmetric Mannich Reaction of Cyclohexanone[5][6]
Materials:
-
Chiral 1,3-Diamine Catalyst
-
Cyclohexanone
-
N-Boc-benzaldimine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a vial, add the chiral 1,3-diamine catalyst (0.02 mmol, 10 mol%).
-
Add N-Boc-benzaldimine (0.2 mmol, 1.0 equiv).
-
Add dichloromethane (1.0 mL) and stir the mixture at room temperature.
-
Add trifluoroacetic acid (0.02 mmol, 10 mol%) as a co-catalyst.
-
Add cyclohexanone (1.0 mmol, 5.0 equiv).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-amino ketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Proposed Catalytic Cycle for the Chiral 1,3-Diamine-Catalyzed Mannich Reaction.
Conclusion
While the specific use of this compound in asymmetric synthesis remains to be explored and documented, the broader families of chiral piperazine and diamine derivatives offer a wealth of opportunities for the stereoselective construction of complex molecules. The examples provided herein for C2-symmetric piperazine ligands in acylation reactions and chiral 1,3-diamines in Mannich reactions highlight the potential of these scaffolds. The detailed protocols and conceptual diagrams are intended to facilitate the adoption and adaptation of these powerful synthetic methods in research and development settings. Further exploration into the synthesis and application of novel chiral piperazine and diamine derivatives is a promising avenue for the continued advancement of asymmetric catalysis.
References
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
Application of 1,3-Dibenzylpiperazine in GPCR Ligand Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dibenzylpiperazine scaffold is a versatile building block in medicinal chemistry, particularly for the development of ligands targeting G-protein coupled receptors (GPCRs). While direct pharmacological data on this compound derivatives at GPCRs is limited in publicly available literature, the closely related benzylpiperazine and arylpiperazine moieties are well-established "privileged scaffolds" in CNS drug discovery. These structures are frequently employed to design ligands for a variety of aminergic GPCRs, including dopamine, serotonin, and adrenergic receptors. This document provides an overview of the application of this structural motif in GPCR ligand design, using data from analogous compound classes to illustrate the principles and methodologies. It also includes detailed protocols for the synthesis and pharmacological evaluation of such compounds. The behavioral effects of dibenzylpiperazine (DBZP) suggest mechanisms involving both serotonergic and dopaminergic pathways, highlighting the potential for this scaffold in developing novel CNS-active agents.[1][2]
Rationale for Use in GPCR Ligand Design
The piperazine ring is a common feature in many CNS-active drugs due to its ability to be readily substituted at its two nitrogen atoms, allowing for the exploration of structure-activity relationships (SAR). The benzyl groups in this compound can be modified to enhance affinity and selectivity for specific GPCR subtypes. Furthermore, the piperazine core can exist in a protonated state at physiological pH, enabling ionic interactions with key acidic residues (e.g., aspartate in transmembrane helix 3) within the binding pockets of many aminergic GPCRs.
Representative Pharmacological Data
Table 1: Binding Affinities (Ki) of Benzylpiperazine and Arylpiperazine Derivatives at Dopamine Receptors
| Compound ID | Structure | Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) of Reference |
| LS-3-134 | N-phenylpiperazine derivative | Human D3 | 0.17 | - | - |
| Human D2 | >25.5 | - | - | ||
| Compound 6a | N-phenylpiperazine analog | Human D3 | ~1.0 | - | - |
| Human D2 | ~500 | - | - | ||
| 8a | Benzyloxy piperidine derivative | D4 | 205.9 | - | - |
| 8b | Benzyloxy piperidine derivative | D4 | 169 | - | - |
| 8c | Benzyloxy piperidine derivative | D4 | 135 | - | - |
Data sourced from studies on N-phenylpiperazine and benzyloxy piperidine analogs.[3][4]
Table 2: Functional Activity (EC50/IC50) of Arylpiperazine Derivatives at Serotonin and Dopamine Receptors
| Compound ID | Structure | Receptor & Assay | EC50/IC50 (nM) | Emax (%) |
| LP-211 | Arylpiperazine derivative | Human 5-HT7 (Binding) | 15 (Ki) | - |
| Rat 5-HT7 (Binding) | 0.58 (Ki) | - | ||
| 5-HT1A (Binding) | 188-379 (Ki) | - | ||
| D2 (Binding) | 142 (Ki) | - | ||
| 22a | Phenyl-piperazine derivative | DRD2 (cAMP inhibition) | - | - |
| 24d | Phenyl-piperazine derivative | DRD2 (cAMP inhibition) | - | - |
| 2d | Arylpiperazine-benzylpiperidine | Norepinephrine Reuptake Inhibition | 0.38 (µM) | - |
| Serotonin Reuptake Inhibition | 1.18 (µM) | - |
Data compiled from various studies on arylpiperazine derivatives.[5][6][7]
Experimental Protocols
General Synthesis of N-Substituted Benzylpiperazine Derivatives
A common synthetic route involves the reaction of a substituted benzyl halide with piperazine or a mono-substituted piperazine.
Protocol 1: Synthesis of 1-(4-methoxybenzyl)-4-(cyclohexanecarbonyl)piperazine (Analogue of Compound 15 from a study on benzylpiperazine derivatives)
-
Step 1: Acylation of Piperazine. To a solution of piperazine (10 mmol) in dry dichloromethane (DCM, 50 mL) at 0°C, add triethylamine (12 mmol). Slowly add cyclohexanecarbonyl chloride (10 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Step 2: Work-up and Extraction. Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(cyclohexanecarbonyl)piperazine.
-
Step 3: N-Alkylation. To a solution of 1-(cyclohexanecarbonyl)piperazine (5 mmol) in acetonitrile (40 mL), add potassium carbonate (10 mmol) and a catalytic amount of potassium iodide. Add 1-(chloromethyl)-4-methoxybenzene (5.5 mmol).
-
Step 4: Reaction and Purification. Reflux the mixture for 12 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the final product.
Radioligand Binding Assay for GPCRs
This protocol is a general method for determining the binding affinity of newly synthesized compounds for a specific GPCR.
Protocol 2: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the membrane pellet in a binding buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of a known non-specific ligand (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., this compound derivative).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement for Gs- and Gi-Coupled Receptors
This protocol measures the ability of a compound to act as an agonist or antagonist at GPCRs that signal through the modulation of cyclic AMP (cAMP).
Protocol 3: HTRF-Based cAMP Assay
-
Cell Culture: Culture cells stably or transiently expressing the target GPCR in a suitable medium. Seed the cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Agonist Mode:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compounds for a certain period.
-
Add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production.
-
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) according to the manufacturer's instructions.
-
Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax. For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.
Visualizations
Signaling Pathways
Caption: Simplified Gs and Gi signaling pathways for GPCRs.
Experimental Workflow
Caption: General workflow for GPCR ligand design and evaluation.
Logical Relationships in SAR
Caption: Structure-Activity Relationship (SAR) considerations.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocols for N-Alkylation of 1,3-Dibenzylpiperazine
Introduction
1,3-Dibenzylpiperazine is a valuable scaffold in medicinal chemistry and drug development. As a disubstituted piperazine with one secondary and one tertiary amine, it serves as a key intermediate for the synthesis of more complex molecules with diverse pharmacological activities. The secondary amine provides a reactive site for further functionalization through N-alkylation, allowing for the introduction of various alkyl and aryl groups to modulate the compound's properties. This document provides detailed protocols for the efficient N-alkylation of this compound via two primary methods: Direct Alkylation with alkyl halides and Reductive Amination with carbonyl compounds.
Core Principles of N-Alkylation
The N-alkylation of this compound leverages the nucleophilicity of the secondary amine. Since one nitrogen is already part of a tertiary amine, the reaction proceeds selectively at the secondary amine, simplifying the process and eliminating the need for protecting groups that are often required when working with unsubstituted piperazine.
-
Direct Alkylation : This is a classical and widely used nucleophilic substitution reaction.[1] The secondary amine of this compound acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., alkyl bromide or iodide).[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion.[1]
-
Reductive Amination : This one-pot method offers an alternative pathway that is particularly effective for preventing the formation of quaternary ammonium salts.[1][3] The process involves the initial reaction of the secondary amine with an aldehyde or ketone to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), to yield the N-alkylated product.[1][4]
Caption: General reaction pathways for N-alkylation of this compound.
Data Presentation: Comparative Yields
While specific yield data for the N-alkylation of this compound is not extensively published, the following table presents representative yields for analogous mono-N-alkylation reactions on other piperazine scaffolds using the described methods. This data serves as a benchmark for expected reaction efficiency.
| Starting Material | Alkylating Agent | Method | Base/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| Piperazine Hexahydrate | o-Methylbenzyl Bromide | Direct Alkylation | HCl (to form salt) | Ethanol | 70 | 89 | [2] |
| Piperazine Hexahydrate | n-Amyl Bromide | Direct Alkylation | HCl (to form salt) | Ethanol | 70 | 64 | [2] |
| N-Acetylpiperazine | n-Butyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | Reflux | 88 | [5] |
| N-Acetylpiperazine | n-Hexyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | Reflux | 90 | [5] |
| N-Boc-piperazine | Alkyl Halide | Direct Alkylation | K₂CO₃ | Acetonitrile/DMF | 50-80 | High (not specified) | [4] |
| Piperazine | Aldehyde/Ketone | Reductive Amination | NaBH(OAc)₃ | Not specified | Not specified | High (not specified) | [1][4] |
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide or iodide.[1]
Materials:
-
This compound
-
Alkyl Bromide or Iodide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (Acetonitrile is a common choice).
-
Add the base, such as anhydrous potassium carbonate (2.0 eq).[4]
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.[1]
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For work-up, dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated this compound.
Caption: Experimental workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination
This protocol provides a method for N-alkylation using an aldehyde or ketone, which is advantageous for avoiding over-alkylation.[1][3]
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in an anhydrous solvent like DCM or DCE.
-
Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step if necessary.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.
Caption: Experimental workflow for Reductive Amination.
References
Application Notes and Protocols: 1,3-Dibenzylpiperazine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. The performance of a metal catalyst is critically influenced by the steric and electronic properties of its coordinating ligands. Piperazine derivatives have emerged as a versatile class of N-donor ligands in various catalytic transformations. This document explores the potential application of 1,3-dibenzylpiperazine as a ligand in this context. While direct literature precedent for the use of this compound in transition metal catalysis is limited, this document provides a prospective view based on the established reactivity of related piperazine-based ligands. Herein, we present hypothetical protocols for the synthesis of a this compound-palladium complex and its potential application in a representative cross-coupling reaction. Furthermore, to provide a practical framework, we include experimental data and protocols for the closely related and documented use of unsubstituted piperazine in a palladium-catalyzed homocoupling reaction.
Introduction to Piperazine-Based Ligands
The piperazine scaffold is a privileged structure in medicinal chemistry and has also found utility in coordination chemistry and catalysis.[1] The two nitrogen atoms of the piperazine ring can coordinate to a metal center, forming a stable chelate. The substituents on these nitrogen atoms can be varied to fine-tune the steric and electronic environment around the metal, thereby influencing the catalyst's activity, selectivity, and stability.[1] While simple piperazines have been used as effective ligands[2], the introduction of bulky substituents, such as benzyl groups, is a common strategy to enhance catalyst performance by promoting reductive elimination and preventing catalyst deactivation.
Hypothetical Application of this compound
Although specific examples of this compound in transition metal catalysis are not prevalent in the current literature, its structural features suggest potential as a bidentate N,N'-donor ligand. The two benzyl groups would provide significant steric bulk around the metal center, which could be advantageous in reactions sensitive to ligand steric hindrance, such as certain cross-coupling reactions.
Proposed Synthesis of a (this compound)PdCl₂ Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with this compound, based on standard procedures for the formation of similar amine-palladium adducts.
Experimental Workflow
Caption: Workflow for the proposed synthesis of a (this compound)PdCl₂ complex.
Protocol:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (Pd(OAc)₂, 1.0 mmol) in acetone (20 mL).
-
To the stirred solution, add concentrated hydrochloric acid (2.0 mmol, 2.0 equivalents) dropwise.
-
Stir the resulting solution at room temperature for 15 minutes. A color change should be observed as the palladium precursor is converted to a chloro-bridged dimer.
-
In a separate flask, dissolve this compound (1.0 mmol) in acetone (10 mL).
-
Slowly add the this compound solution to the stirred palladium solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
The formation of a precipitate is expected. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetone (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield the (this compound)PdCl₂ complex.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, IR spectroscopy, elemental analysis).
Case Study: Piperazine as a Ligand in Pd-Catalyzed Homocoupling
To provide a tangible example of a piperazine-based ligand in catalysis, this section details the use of unsubstituted piperazine in a palladium-catalyzed homocoupling reaction for the synthesis of bipyridines.[2] This reaction is valuable for creating symmetrical biaryl compounds, which are important precursors in materials science and medicinal chemistry.
Reaction Data
The following table summarizes the results for the Pd(OAc)₂/piperazine-catalyzed homocoupling of various haloazaarenes.
| Entry | Substrate | Product | Yield (%)[2] |
| 1 | 2-Bromopyridine | 2,2'-Bipyridine | 92 |
| 2 | 2-Chloropyridine | 2,2'-Bipyridine | 85 |
| 3 | 3-Bromopyridine | 3,3'-Bipyridine | 88 |
| 4 | 4-Bromopyridine | 4,4'-Bipyridine | 90 |
| 5 | 2-Bromo-5-methylpyridine | 5,5'-Dimethyl-2,2'-bipyridine | 89 |
| 6 | 2-Bromo-6-methylpyridine | 6,6'-Dimethyl-2,2'-bipyridine | 82 |
| 7 | 2-Bromopyrimidine | 2,2'-Bipyrimidine | 86 |
| 8 | 2-Chloroquinoline | 2,2'-Biquinoline | 91 |
Experimental Protocol: Synthesis of 2,2'-Bipyridine
This protocol is adapted from the literature for the homocoupling of 2-bromopyridine using a Pd(OAc)₂/piperazine catalytic system.[2]
Experimental Workflow
Caption: Workflow for the Pd-catalyzed homocoupling of 2-bromopyridine using piperazine as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Piperazine
-
Potassium phosphate (K₃PO₄)
-
2-Bromopyridine
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.5 mol%), piperazine (5 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add anhydrous DMF (3 mL) followed by 2-bromopyridine (1.0 mmol).
-
Seal the tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2,2'-bipyridine.
Conclusion and Future Outlook
The use of piperazine and its derivatives as ligands in transition metal catalysis is a promising area of research. While this compound itself has not been extensively explored in this capacity, the established success of simpler piperazines suggests its potential. The steric bulk of the benzyl groups could offer unique advantages in controlling reactivity and selectivity. Further research is warranted to synthesize and screen this compound-metal complexes in a variety of catalytic transformations, such as cross-coupling, C-H activation, and asymmetric catalysis. The protocols and data presented here for related systems provide a solid foundation for such future investigations.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the development and application of a new ligand-metal catalyst system, from ligand synthesis to catalytic cycle.
Caption: Logical workflow for the development of a new catalytic system.
References
Application Notes and Protocols for the Quantification of 1,3-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibenzylpiperazine is a synthetic organic compound and a derivative of piperazine. As a structural analog of other psychoactive piperazines, its accurate quantification in various matrices is crucial for research, forensic analysis, and drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for related piperazine derivatives and serve as a comprehensive guide for method development and validation.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2 |
| CAS Number | 179051-52-1 |
Analytical Methods
The quantification of this compound can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. It offers excellent separation and specific identification based on mass fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it suitable for analyzing complex biological matrices with minimal sample preparation.
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol is adapted from methods used for the analysis of other dibenzylpiperazine isomers and related compounds.[1][2][3][4]
1. Sample Preparation (for Plasma/Urine)
-
Alkalinization: To 1 mL of the sample, add a suitable internal standard and adjust the pH to >9 with a strong base (e.g., 1M NaOH).
-
Liquid-Liquid Extraction (LLE): Extract the alkalinized sample with 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 150°C for 1 min, ramp at 10°C/min to 290°C, hold for 5 min |
| Mass Spectrometer | Agilent 5975B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MSD Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (Expected) | m/z 91 (tropylium ion), [M]+, and other characteristic fragments |
3. Quantitative Data Summary (Example)
| Analyte | Retention Time (min) | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| This compound | To be determined | 10 - 1000 | 10 | < 15% | ± 15% |
| Internal Standard | To be determined | - | - | - | - |
Note: This data is illustrative and must be determined experimentally through method validation.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is based on highly sensitive methods for piperazine derivatives in biological fluids.[5][6][7][8]
1. Sample Preparation (for Plasma/Urine)
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Dilution (for urine): Dilute urine samples (e.g., 1:10) with the mobile phase containing the internal standard.
-
Filtration: Filter the supernatant or diluted urine through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatograph | Waters Acquity UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor and product ions to be determined by infusion of a standard solution |
| Collision Energy | To be optimized |
3. Quantitative Data Summary (Example)
| Analyte | Retention Time (min) | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| This compound | To be determined | 1 - 500 | 1 | < 15% | ± 15% |
| Internal Standard | To be determined | - | - | - | - |
Note: This data is illustrative and must be determined experimentally through method validation.
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for this compound quantification by GC-MS.
LC-MS/MS Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Signaling Pathways and Metabolism
This compound is primarily known as a synthetic intermediate. While related piperazine compounds like N-benzylpiperazine (BZP) are known to interact with dopaminergic and serotonergic systems, specific signaling pathways for this compound are not well-documented.[1][9]
The metabolism of this compound has not been extensively studied. However, based on the metabolism of BZP, potential metabolic pathways could involve hydroxylation of the benzyl rings and N-debenzylation.[10][11][12][13] The identification of metabolites would be a critical step in comprehensive pharmacokinetic studies.
Logical Relationship for Method Selection
Caption: Decision logic for selecting an analytical method.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. ikm.org.my [ikm.org.my]
- 3. swgdrug.org [swgdrug.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar [semanticscholar.org]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 13. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,3-Dibenzylpiperazine Derivatives for Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of 1,3-dibenzylpiperazine derivatives. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. This has spurred intensive research into the development of new classes of antimicrobial agents with novel mechanisms of action. Piperazine and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The this compound scaffold, in particular, offers a versatile platform for structural modifications to optimize antimicrobial potency and selectivity. This document details the synthetic route to this compound derivatives and the subsequent protocols for their antimicrobial screening.
Data Presentation
The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables present hypothetical, yet representative, data for a series of synthesized this compound derivatives against common bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (in µg/mL)
| Compound ID | R-Group | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| DBP-01 | H | 64 | 128 | >256 | 128 |
| DBP-02 | 4-Cl | 16 | 32 | 128 | 64 |
| DBP-03 | 4-F | 8 | 16 | 64 | 32 |
| DBP-04 | 4-NO₂ | 32 | 64 | 256 | 64 |
| DBP-05 | 2,4-diCl | 8 | 16 | 128 | 32 |
| Ciprofloxacin | (Control) | 1 | 0.25 | 0.5 | NA |
| Fluconazole | (Control) | NA | NA | NA | 8 |
Table 2: Zone of Inhibition Diameters of this compound Derivatives (in mm)
| Compound ID | R-Group | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| DBP-01 | H | 10 | 8 | 0 | 9 |
| DBP-02 | 4-Cl | 18 | 15 | 9 | 12 |
| DBP-03 | 4-F | 20 | 17 | 11 | 15 |
| DBP-04 | 4-NO₂ | 14 | 11 | 0 | 11 |
| DBP-05 | 2,4-diCl | 21 | 18 | 10 | 16 |
| Ciprofloxacin | (Control) | 30 | 35 | 32 | NA |
| Fluconazole | (Control) | NA | NA | NA | 25 |
Experimental Protocols
I. Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via N,N'-dialkylation of piperazine.
Materials:
-
Piperazine
-
Substituted Benzyl Bromide (2.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add piperazine (1.0 equivalent) and anhydrous potassium carbonate (3.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add the substituted benzyl bromide (2.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound derivative.
-
Characterize the final product using NMR and Mass Spectrometry.[2]
II. Antimicrobial Screening
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Materials:
-
Synthesized this compound derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the synthesized compounds and control antibiotics in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial or fungal suspension to each well, resulting in a final volume of 200 µL.[3]
-
Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[3]
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[3]
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[1][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Synthesized this compound derivatives
-
Control antibiotic disks
-
Bacterial and fungal strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or Tryptic Soy Broth
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess fluid. Inoculate the dried surface of an MHA plate by streaking the swab over the entire agar surface three times, rotating the plate approximately 60 degrees each time to ensure an even distribution.[5]
-
Application of Disks:
-
Prepare disks impregnated with a known concentration of the synthesized compounds.
-
Using sterile forceps, place the antimicrobial disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours for bacteria and 24-48 hours for fungi.
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for antimicrobial screening of synthesized compounds.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. asm.org [asm.org]
Application Notes and Protocols for the Crystallization of 1,3-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibenzylpiperazine is a disubstituted piperazine derivative of interest in medicinal chemistry and pharmacological research.[1] As with many synthetic compounds, the crude product often contains impurities from the synthesis, such as starting materials, by-products, and residual solvents.[2] Effective purification is crucial to obtain a compound of the desired purity for subsequent analysis and application. Crystallization is a powerful technique for the purification of solid organic compounds. This document provides detailed protocols for several common crystallization techniques that can be adapted for this compound.
The choice of crystallization method will depend on the properties of the crude this compound and the nature of the impurities. The primary techniques covered in these notes are:
-
Cooling Crystallization: Based on the principle of differential solubility of the compound in a hot versus a cold solvent.
-
Anti-Solvent Crystallization: Inducing crystallization by adding a solvent in which the compound is insoluble.
-
Crystallization via Salt Formation: Purifying the compound by crystallizing it as a salt, which can then be converted back to the free base.
Section 1: Data Presentation
Since specific quantitative data for the crystallization of this compound is not available in the literature, the following tables are provided as templates for researchers to systematically record their experimental findings during the optimization of the crystallization protocols.
Table 1: Solvent Screening for Cooling Crystallization
| Trial | Solvent System | Volume (mL) | Temperature for Dissolution (°C) | Observations on Cooling | Crystal Morphology | Yield (%) | Purity (%) |
| 1 | Ethanol | ||||||
| 2 | Isopropanol | ||||||
| 3 | Methanol | ||||||
| 4 | Acetone | ||||||
| 5 | Toluene | ||||||
| 6 | Other: |
Table 2: Anti-Solvent Crystallization Parameters
| Trial | "Good" Solvent | "Good" Solvent Vol. (mL) | Anti-Solvent | Anti-Solvent Vol. (mL) | Temperature (°C) | Crystal Morphology | Yield (%) | Purity (%) |
| 1 | Methanol | Water | ||||||
| 2 | Acetone | Hexane | ||||||
| 3 | Dichloromethane | Ethanol | ||||||
| 4 | Other: | Other: |
Table 3: Crystallization via Salt Formation Parameters
| Trial | Salt Formed | Solvent System | Volume (mL) | Acid Used | Molar Eq. of Acid | Crystallization Temp (°C) | Yield (%) | Purity (%) |
| 1 | Dihydrochloride | Ethanol | HCl (gas or soln.) | |||||
| 2 | Diacetate | Acetone | Acetic Acid | |||||
| 3 | Other: |
Section 2: Experimental Protocols
Protocol 1: Cooling Crystallization
This technique relies on the principle that the solubility of most solids increases with temperature. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Cooling Crystallization
Caption: Workflow for the purification of this compound by cooling crystallization.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., methanol, acetone)
-
An "anti-solvent" (e.g., water, hexane)
-
Erlenmeyer flask or beaker
-
Stirring mechanism
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation has been reached.
-
Crystal Growth: If necessary, gently warm the turbid solution until it becomes clear again. Then, allow the solution to stand undisturbed to cool slowly, promoting crystal growth. Seeding with a small crystal of the pure compound can be beneficial.
-
Isolation and Drying: Collect, wash with the anti-solvent, and dry the crystals as described in Protocol 1 (steps 6-8).
Workflow for Anti-Solvent Crystallization
Caption: Workflow for purification by anti-solvent crystallization.
Protocol 3: Crystallization via Salt Formation
For basic compounds like this compound, purification can be achieved by converting the free base into a salt, which often has different solubility properties and may crystallize more readily. The purified salt can then be neutralized to regenerate the pure free base.
3A: Dihydrochloride Salt Formation (adapted from benzylpiperazine synthesis) [3]
Materials:
-
Crude this compound
-
Absolute ethanol
-
Hydrogen chloride (gas or concentrated solution in a suitable solvent)
-
Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Dry benzene or other suitable washing solvent
Methodology:
-
Dissolution: Dissolve the crude this compound in absolute ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly introduce hydrogen chloride gas or add a saturated solution of HCl in ethanol until the solution is acidic. The dihydrochloride salt should precipitate.
-
Crystallization: Allow the mixture to stand in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated this compound dihydrochloride by vacuum filtration.
-
Washing: Wash the salt with a small amount of cold ethanol or dry benzene.
-
Drying: Dry the salt under vacuum.
-
Regeneration of Free Base (Optional): Dissolve the purified salt in water, make the solution alkaline (pH > 12) with a base like sodium hydroxide, and extract the pure this compound with an organic solvent (e.g., dichloromethane or chloroform). Dry the organic extracts and evaporate the solvent to obtain the purified free base.
3B: Diacetate Salt Formation (adapted from piperazine purification) [4]
Materials:
-
Crude this compound
-
Acetone
-
Glacial acetic acid
-
Erlenmeyer flask
-
Stirring mechanism
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: Dissolve the crude this compound in acetone (approximately 5-20 volumes per volume of the crude material).[4]
-
Acidification: While stirring, add at least a stoichiometric amount (and up to 5 times the stoichiometric amount) of glacial acetic acid to the solution.[4]
-
Precipitation: The this compound diacetate should precipitate as a crystalline solid. Maintain the temperature in the range of 10-30°C.[4]
-
Isolation, Washing, and Drying: Collect the crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
Regeneration of Free Base (Optional): Follow the procedure described in step 7 of Protocol 3A.
Workflow for Crystallization via Salt Formation
Caption: General workflow for purification via salt formation and crystallization.
References
Application Notes and Protocols for In-Vivo Experimental Design Using 1,3-Dibenzylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dibenzylpiperazine (DBZP) is a psychoactive compound that is frequently identified as a synthetic by-product in illicit preparations of N-benzylpiperazine (BZP), a well-known recreational drug.[1][2][3] Despite its common presence, the specific pharmacology and abuse liability of DBZP are not as extensively characterized as BZP.[3] Preclinical in-vivo studies are crucial for elucidating its mechanism of action, behavioral effects, and potential for adverse health consequences.
Available research indicates that DBZP is a behaviorally active compound with a pharmacological profile distinct from many other piperazine derivatives.[3][4] It appears to possess a mixed mechanism of action, likely involving both dopaminergic and serotonergic systems.[1] Key findings show that DBZP produces subjective effects in animal models that are similar to methamphetamine, suggesting a potential for abuse.[1][3] However, unlike typical psychostimulants, it tends to decrease locomotor activity.[1][3] Additionally, studies have explored its effects on memory and anxiety, revealing a complex neuropharmacological profile that warrants further investigation.[5][6]
These application notes provide a summary of key quantitative data and detailed protocols for conducting in-vivo experiments to assess the behavioral pharmacology of DBZP.
Pharmacological Profile
-
Mechanism of Action: While the precise in-vitro mechanisms have not been fully elucidated, the behavioral effects of DBZP are consistent with actions on both the dopaminergic and serotonergic systems.[1] It is hypothesized to interact with monoamine transporters, similar to its parent compound BZP, which is known to stimulate the release and inhibit the reuptake of dopamine and serotonin.[1][7]
-
Abuse Liability Profile: In drug discrimination studies, a key animal model for a drug's subjective effects, DBZP fully substitutes for methamphetamine.[1][3] It produces partial, sub-threshold substitution for cocaine and MDMA, but fails to substitute for the hallucinogen DOM.[1][3] This suggests that its subjective effects in animals overlap significantly with psychostimulants. However, in conditioned place preference assays, DBZP did not show rewarding properties at the doses tested.[3]
-
Locomotor Effects: In contrast to typical stimulants, DBZP produces dose-dependent decreases in spontaneous locomotor activity in mice.[1][3] A significant reduction in movement is observed at a dose of 100 mg/kg.[1]
-
Cognitive and Anxiogenic Effects: Studies in mice have shown that DBZP can enhance the acquisition phase of memory in the passive avoidance test.[5][6] It has also been reported to have an anxiogenic (anxiety-producing) profile.[6]
-
Adverse Effects: High doses of DBZP (e.g., 100 mg/kg in rats) have been observed to cause adverse effects, including convulsions.[1][3]
Data Presentation
The following tables summarize key quantitative data from in-vivo studies with this compound.
Table 1: Drug Discrimination Studies with DBZP in Rats
| Training Drug | DBZP Dose Range (mg/kg, i.p.) | Max. Drug-Appropriate Responding (%) | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| Methamphetamine (1 mg/kg) | 5 - 50 | 98% (Full Substitution) | 19.54 | [1] |
| Cocaine | 5 - 50 | 67% (Sub-threshold) | N/A | [1] |
| MDMA | 5 - 50 | 60% (Sub-threshold) | N/A | [1] |
| DOM | 25 - 100 | 17% (No Substitution) | N/A |[1] |
Table 2: Other Behavioral Effects of DBZP in Rodents
| Animal Model | Test | Effective Dose (mg/kg, i.p.) | Observed Effect | Reference |
|---|---|---|---|---|
| Mice | Locomotor Activity | 100 | Significant decrease in activity | [1] |
| Mice | Passive Avoidance Test | 10 | Enhanced memory acquisition | [5][6] |
| Mice | Various (e.g., Hole-Board) | Not specified | Anxiogenic profile | [6] |
| Mice | Myo-relaxant Tests | Not specified | Strong myo-relaxant effect | [6] |
| Rats | Adverse Effect Observation | 100 | Writhing and convulsions |[1] |
Key Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
Objective: To determine the effect of DBZP on spontaneous locomotor activity and to identify its stimulant or depressant properties over a range of doses.
Materials:
-
Male Swiss-Webster mice.[1]
-
This compound hydrochloride (DBZP).[1]
-
0.9% saline solution (vehicle).[1]
-
Standard locomotor activity monitoring chambers.
-
Analytical balance and appropriate labware for drug preparation.
Procedure:
-
Animal Acclimatization: House mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least 7 days for acclimatization to the facility before testing.
-
Drug Preparation: Dissolve DBZP hydrochloride in 0.9% saline to achieve the desired concentrations. Note that for some studies, DBZP was administered in a volume of 3 ml/kg in rats, while other piperazines were given at 1 ml/kg, suggesting solubility may be a consideration.[1] Prepare fresh solutions on the day of the experiment.
-
Experimental Groups: Assign animals randomly to treatment groups (e.g., Vehicle, 5 mg/kg DBZP, 10 mg/kg DBZP, 25 mg/kg DBZP, 50 mg/kg DBZP, 100 mg/kg DBZP).[1] A group size of n=8 is typical.
-
Habituation: Place each mouse individually into a locomotor activity chamber and allow it to habituate for 30-60 minutes before drug administration.
-
Administration: Administer the assigned dose of DBZP or vehicle via intraperitoneal (i.p.) injection. The typical injection volume for mice is 10 ml/kg.[1]
-
Data Collection: Immediately after injection, return the animal to the chamber and begin recording locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 2-4 hours.
-
Data Analysis: Analyze the data by comparing the activity counts for each DBZP group to the vehicle control group using a two-way ANOVA (Treatment x Time), followed by appropriate post-hoc tests to identify significant differences at specific time points and doses. Calculate an ED₅₀ for activity depression if a clear dose-response relationship is observed.[1]
Protocol 2: Evaluation of Subjective Effects via Drug Discrimination
Objective: To assess whether the interoceptive (subjective) effects of DBZP are similar to those of known drugs of abuse like methamphetamine.
Materials:
-
Male Sprague-Dawley rats.[3]
-
DBZP hydrochloride and the training drug (e.g., (+)-Methamphetamine hydrochloride).[1]
-
0.9% saline solution.[1]
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Food pellets for reinforcement.
Procedure:
-
Food Restriction & Habituation: Reduce the body weight of rats to 85-90% of their free-feeding weight to motivate them to work for food reinforcement. Habituate them to the operant chambers.
-
Training Phase:
-
Train rats to press one lever (the "drug lever") after an i.p. injection of the training drug (e.g., 1 mg/kg methamphetamine) and a second lever (the "vehicle lever") after an i.p. injection of saline.
-
Injections are typically given 15-30 minutes before the session.
-
Lever presses are reinforced with food pellets on a fixed-ratio (FR) schedule.
-
Training continues until rats reliably complete >80% of their initial responses on the correct lever before receiving the first reinforcer.
-
-
Testing Phase (Substitution):
-
Once training criteria are met, substitution tests with DBZP can begin.
-
On test days, administer a specific dose of DBZP (e.g., 5, 10, 25, 50 mg/kg) instead of the training drug or vehicle.[1]
-
Allow the rat to respond on either lever. No food reinforcement is provided during test sessions to avoid influencing the choice.
-
Test sessions are interspersed with training sessions to maintain discriminative control.
-
-
Data Collection: Record the number of presses on each lever. The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Data Analysis:
-
Calculate the percentage of drug-appropriate responding (%DAR).
-
Full substitution is defined as >80% DAR. Partial substitution is between 20% and 80% DAR. No substitution is <20% DAR.
-
Analyze response rates to assess any motor-impairing or rate-suppressing effects of the drug.
-
If full substitution is achieved across a range of doses, calculate the ED₅₀ value, which is the dose that produces 50% DAR.[1]
-
Protocol 3: Assessment of Nootropic Effects via Passive Avoidance Test
Objective: To evaluate the effect of DBZP on memory acquisition, consolidation, and formation.
Materials:
-
Male mice.[6]
-
DBZP hydrochloride.[6]
-
0.9% saline solution.[6]
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, where the floor of the dark compartment can be electrified).
Procedure:
-
Drug Preparation and Groups: Prepare DBZP in saline. To test effects on different memory phases, create separate experimental groups:
-
Training Session (Day 1):
-
Place a mouse in the light compartment of the apparatus.
-
When the mouse enters the dark compartment (which they naturally prefer), an inescapable mild foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Test Session (Day 2, 24 hours later):
-
Place the mouse back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). No shock is delivered during the test session.
-
A longer latency in the test session compared to the training session indicates that the animal remembers the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between the vehicle and DBZP-treated groups using an appropriate statistical test (e.g., Mann-Whitney U test or t-test). An increased latency in a DBZP group relative to control suggests an enhancement of the specific memory phase that was targeted by the timing of the injection.
Visualization of Pathways and Workflows
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
Troubleshooting & Optimization
"optimizing reaction conditions for 1,3-dibenzylpiperazine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-dibenzylpiperazine. The information is designed to help overcome common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most straightforward method for synthesizing this compound is the direct N,N'-dibenzylation of piperazine using two equivalents of a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.
Q2: What are the major byproducts in the synthesis of this compound?
A2: The primary byproducts are mono-benzylated piperazine (1-benzylpiperazine) and the isomeric 1,4-dibenzylpiperazine.[1] The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of 1,4-dibenzylpiperazine?
A3: While selectively synthesizing the 1,3-isomer is challenging, using a slight excess of piperazine relative to the benzylating agent and carefully controlling the reaction temperature can help favor the formation of the mono-substituted product, which can then be further reacted. However, for direct dibenzylation, lower reaction temperatures may help reduce the rate of the second benzylation step, potentially offering some control over the formation of the disubstituted product.[1]
Q4: Is it possible to completely avoid the formation of 1,4-dibenzylpiperazine?
A4: Completely avoiding the formation of the 1,4-isomer in a one-pot dibenzylation of piperazine is difficult due to the similar reactivity of the two nitrogen atoms. Chromatographic purification is typically required to separate the isomers.
Q5: What analytical techniques are best for distinguishing between 1,3- and 1,4-dibenzylpiperazine isomers?
A5: Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for distinguishing between the isomers. The two isomers may have very similar mass spectra, but their gas chromatography retention times will differ.[1] 1H and 13C NMR spectroscopy will show distinct chemical shifts and coupling patterns for the non-equivalent protons and carbons in the 1,3-isomer compared to the symmetrical 1,4-isomer.
Troubleshooting Guides
Issue 1: Low Yield of Dibenzylated Product
Question: My reaction is resulting in a low yield of this compound, with a significant amount of unreacted 1-benzylpiperazine. What are the potential causes and solutions?
Answer:
Potential Causes:
-
Insufficient Benzylating Agent: The molar ratio of the benzylating agent to 1-benzylpiperazine (if using a two-step approach) or to piperazine (in a one-pot reaction) may be too low.
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Ineffective Base: The base used may not be strong enough to effectively deprotonate the piperazine nitrogen for the second alkylation.
-
Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.
Troubleshooting Steps:
-
Adjust Stoichiometry: Increase the molar equivalents of the benzylating agent. A slight excess (e.g., 2.2 equivalents of benzyl chloride to 1 equivalent of piperazine) can drive the reaction towards the disubstituted product.
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or GC-MS.
-
Screen Bases: If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).
-
Solvent Selection: Ensure the chosen solvent (e.g., acetonitrile, DMF, or DCM) provides good solubility for all reactants and intermediates.
Issue 2: High Proportion of 1,4-Dibenzylpiperazine Isomer
Question: My synthesis is producing a high proportion of the undesired 1,4-dibenzylpiperazine isomer. How can I improve the selectivity for the 1,3-isomer?
Answer:
Potential Causes:
-
High Reaction Temperature: Higher temperatures can lead to a less selective reaction, favoring the thermodynamically stable 1,4-isomer.
-
Reaction Kinetics: The second benzylation may occur rapidly and without regiochemical control, leading to a statistical mixture of isomers.
Troubleshooting Steps:
-
Temperature Control: Conduct the reaction at a lower temperature. While this may decrease the overall reaction rate, it can improve the selectivity for the 1,3-isomer.
-
Slow Addition of Reagents: Add the benzylating agent slowly to the reaction mixture. This can help to control the local concentration of the electrophile and may influence the regioselectivity of the second alkylation.
-
Consider a Two-Step Synthesis: A more controlled approach is a two-step synthesis. First, synthesize 1-benzylpiperazine. After purification, perform the second benzylation under carefully controlled conditions. This allows for more precise control over the stoichiometry of the second addition.
Data Presentation
Table 1: Effect of Reaction Parameters on Product Distribution (Hypothetical Data)
| Parameter | Condition | This compound Yield (%) | 1,4-Dibenzylpiperazine Yield (%) | 1-Benzylpiperazine Yield (%) |
| Temperature | Room Temperature | 45 | 35 | 20 |
| 50°C | 55 | 40 | 5 | |
| 80°C | 60 | 38 | 2 | |
| Solvent | Acetonitrile | 58 | 37 | 5 |
| Dichloromethane | 52 | 42 | 6 | |
| Toluene | 55 | 40 | 5 | |
| Base | K₂CO₃ | 50 | 45 | 5 |
| Triethylamine | 62 | 35 | 3 | |
| DIPEA | 65 | 32 | 3 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Piperazine
-
Benzyl chloride
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 eq.) in acetonitrile.
-
Add triethylamine (2.2 eq.) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloride (2.1 eq.) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a reflux of 50-60°C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with a dilute HCl solution.
-
Make the aqueous layer basic with a NaOH solution and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography to separate the 1,3- and 1,4-isomers.
Mandatory Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
"minimizing byproduct formation in 1,3-dibenzylpiperazine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,3-dibenzylpiperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
Problem 1: Presence of significant amounts of 1,4-dibenzylpiperazine in the final product.
-
Question: My analytical results (GC-MS, NMR) show a significant peak corresponding to 1,4-dibenzylpiperazine. How can I avoid the formation of this isomer?
-
Answer: The formation of the symmetrical 1,4-isomer is a common issue, especially in one-pot reactions involving the direct alkylation of piperazine. To favor the formation of the 1,3-isomer, a regioselective synthetic strategy is necessary. This typically involves a multi-step approach where the two nitrogen atoms of the piperazine ring are differentiated. A common strategy is to use a starting material where one nitrogen is already part of a less reactive functional group or is sterically hindered.
Problem 2: Incomplete reaction and presence of mono-benzylated piperazine.
-
Question: I am observing a substantial amount of mono-benzyl piperazine in my reaction mixture. What are the likely causes and how can I drive the reaction to completion?
-
Answer: The presence of a significant amount of the mono-substituted intermediate suggests that the second benzylation step is not proceeding efficiently. Several factors could be contributing to this issue:
-
Insufficient Benzylating Agent: Ensure that at least one equivalent of the benzylating agent is used for the second alkylation step. A slight excess may be necessary to drive the reaction to completion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Temperature: While high temperatures can lead to byproduct formation, a temperature that is too low may result in a sluggish reaction. Gradual heating or optimization of the reaction temperature is recommended.
-
Base Strength: The choice and amount of base are critical for deprotonating the secondary amine of the mono-benzylated intermediate, activating it for the second alkylation. A stronger base or a different type of base might be required.
-
Problem 3: Formation of unidentified impurities.
-
Question: My chromatogram shows several unidentified peaks. What are the potential sources of these impurities and how can I identify them?
-
Answer: Unidentified impurities can arise from various sources. Here are some common possibilities and how to address them:
-
Starting Material Purity: Ensure the purity of your starting materials, including the piperazine derivative and benzyl halide. Impurities in the starting materials will likely be carried through the synthesis.
-
Side Reactions: Benzyl halides can undergo self-coupling reactions or react with the solvent, especially under basic conditions.
-
Degradation: The product or intermediates may be unstable under the reaction or workup conditions.
-
Identification: To identify these impurities, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. Comparing the mass spectra and NMR data with known compounds or databases can help in their identification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of dibenzylpiperazines, and how can it be minimized?
A1: In the context of dibenzylating piperazine, the most common byproduct is the undesired regioisomer. When synthesizing this compound, the formation of 1,4-dibenzylpiperazine is a significant challenge. The formation of this symmetrical isomer is often favored in one-pot syntheses. Minimizing its formation requires a strategic approach, such as using a pre-functionalized piperazine ring or employing protecting group chemistry to differentiate the two nitrogen atoms, thus controlling the regioselectivity of the benzylation steps.
Q2: How do reaction temperature and stoichiometry affect byproduct formation?
A2: Reaction temperature and the molar ratio of reactants are critical parameters in controlling byproduct formation.[1] In the synthesis of benzylpiperazines, higher temperatures can lead to an increase in the rate of side reactions, including the formation of the undesired disubstituted byproduct, 1,4-dibenzylpiperazine.[1] Similarly, using an excess of the benzylating agent (e.g., benzyl chloride) relative to piperazine will drive the reaction towards the formation of the disubstituted product.[1] To favor mono-substitution, an excess of piperazine is typically used. For the synthesis of a disubstituted product like this compound, precise control over the stoichiometry in a stepwise synthesis is crucial.
Q3: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product and any major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both monitoring reaction progress and assessing the final purity of non-volatile or thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present, allowing for unambiguous structure elucidation and purity determination.
Q4: What are some effective methods for purifying this compound from its byproducts?
A4: The choice of purification method will depend on the nature of the impurities.
-
Column Chromatography: This is a very effective method for separating compounds with different polarities. By choosing an appropriate solvent system, it is often possible to separate the desired 1,3-isomer from the 1,4-isomer and other byproducts.
-
Crystallization: If the desired product is a solid and has different solubility properties from the impurities, crystallization can be a highly effective purification technique.
-
Acid-Base Extraction: Since piperazines are basic, an acid-base extraction can be used to separate them from non-basic impurities. However, this will not separate the desired product from other basic byproducts.
Data Presentation
The following table summarizes the effect of key reaction parameters on byproduct formation in the context of piperazine benzylation, which can serve as a guide for optimizing the synthesis of this compound.
| Parameter | Condition to Minimize 1,4-Dibenzylpiperazine Formation (when targeting mono-substitution) | Likely Outcome in this compound Synthesis |
| Molar Ratio (Piperazine:Benzylating Agent) | High excess of piperazine | In a stepwise synthesis, precise 1:1 stoichiometry for each step is crucial. |
| Temperature | Lower reaction temperature | Lower temperatures are generally preferred to minimize side reactions. |
| Order of Addition | Slow, controlled addition of benzylating agent | Slow addition is recommended to control the reaction rate and temperature. |
| Solvent | Aprotic solvents of moderate polarity | The choice of solvent can influence reaction rates and selectivity. |
| Base | Weaker, non-nucleophilic base | The base should be strong enough to deprotonate the amine but not so strong as to promote side reactions. |
Experimental Protocols
Since a direct, optimized protocol for the synthesis of this compound with minimal byproducts is not widely published, a plausible multi-step synthetic approach is outlined below. This approach is based on established principles of organic synthesis for creating unsymmetrical disubstituted piperazines.
Hypothetical Two-Step Synthesis of this compound
This protocol assumes the use of a protecting group to differentiate the two nitrogen atoms of the piperazine ring.
Step 1: Mono-N-protection of Piperazine
-
Reaction Setup: Dissolve piperazine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Protection: Cool the solution in an ice bath. Slowly add one equivalent of a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection, or benzyl chloroformate for Cbz protection).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup to remove unreacted reagents and salts. Purify the mono-protected piperazine by column chromatography.
Step 2: Benzylation of the Unprotected Nitrogen
-
Reaction Setup: Dissolve the mono-protected piperazine in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine).
-
Benzylation: Slowly add one equivalent of benzyl bromide or benzyl chloride.
-
Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by TLC.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup. Purify the N-benzyl-N'-protected piperazine by column chromatography.
Step 3: Deprotection
-
Deprotection Reaction: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection, or catalytic hydrogenation for Cbz deprotection).
-
Workup: Neutralize the reaction mixture and perform an appropriate workup to isolate the mono-benzylated piperazine.
Step 4: Second Benzylation
-
Reaction Setup: Dissolve the mono-benzylated piperazine in a suitable solvent with a base.
-
Second Benzylation: Add one equivalent of benzyl bromide or benzyl chloride.
-
Reaction Monitoring and Purification: Monitor the reaction by TLC. Upon completion, perform a standard workup and purify the final this compound product by column chromatography or crystallization.
Visualizations
Caption: A plausible multi-step workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for byproduct formation in dibenzylpiperazine synthesis.
References
Technical Support Center: Chiral HPLC Separation of 1,3-Dibenzylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral HPLC separation of 1,3-dibenzylpiperazine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Representative Method Parameters:
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol (IPA) with a basic additive, e.g., 90:10 (v/v) Hexane:IPA + 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
Troubleshooting Common Problems:
| Symptom | Potential Cause | Suggested Solution |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP). | - Screen different types of CSPs (e.g., other polysaccharide-based columns like amylose derivatives, or Pirkle-type columns). |
| 2. Suboptimal mobile phase composition. | - Vary the ratio of Hexane to IPA (e.g., 95:5, 80:20).- Try a different alcohol modifier (e.g., ethanol).- Adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA). | |
| 3. Temperature is not optimal. | - Decrease the temperature in 5°C increments (e.g., to 20°C, 15°C) to enhance chiral recognition.[1] | |
| Peak Tailing | 1. Secondary interactions with the stationary phase. | - For a basic compound like this compound, ensure a basic modifier like DEA is present to minimize interactions with residual silanols on the silica support.[1] |
| 2. Column overload. | - Reduce the sample concentration or injection volume. | |
| 3. Column degradation. | - Flush the column with a strong, compatible solvent or replace the column if performance does not improve.[2] | |
| Long Retention Times | 1. Mobile phase is too weak. | - Increase the percentage of the polar modifier (e.g., IPA). |
| 2. Strong interactions with the stationary phase. | - Increase the column temperature to reduce retention. | |
| Ghost Peaks | 1. Contaminated mobile phase or system. | - Prepare fresh mobile phase with high-purity solvents.[1]- Run a blank gradient to identify the source of contamination.[1] |
| 2. Sample carryover from the autosampler. | - Optimize the needle wash procedure with a solvent that fully dissolves this compound.[1] | |
| High Backpressure | 1. Blockage in the system. | - Check for and clean or replace the inlet frit.[2]- Ensure the sample is fully dissolved and filtered before injection. |
| 2. Incompatible solvent use. | - Ensure the entire HPLC system is flushed of any potentially harmful solvents before connecting a new chiral column.[2] |
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?
A1: For basic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point. Columns like Chiralpak® IC, which has been used for the separation of other piperazine derivatives, could be effective.[3] Screening a variety of CSPs is often necessary to find the optimal selectivity.
Q2: Why is a basic additive like diethylamine (DEA) often used in the mobile phase for separating piperazine derivatives?
A2: this compound is a basic compound containing secondary amine groups. These groups can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing and poor peak shape. A basic additive like DEA competes for these active sites, minimizing these secondary interactions and improving chromatography.[1]
Q3: How does temperature affect the chiral separation of this compound?
A3: Temperature plays a crucial role in chiral recognition.[1] Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric complexes formed between the analyte and the CSP.[1] However, in some cases, higher temperatures can improve peak efficiency. Therefore, temperature should be optimized for each specific separation.
Q4: My resolution is decreasing over time with repeated injections. What could be the cause?
A4: A gradual loss of resolution can be due to the accumulation of strongly adsorbed sample components or impurities on the column. This is sometimes referred to as an "additive memory effect," where the history of the column impacts its performance.[4] It is also possible that the stationary phase is degrading. Try flushing the column with a strong, compatible solvent. If this does not restore performance, the column may need to be replaced.[2]
Q5: Can I use gradient elution for chiral separations?
A5: While most chiral separations are performed isocratically, gradient elution can be used. However, it is less common because enantiomers have identical chemical properties and their retention is primarily governed by their interaction with the chiral stationary phase.[4] Isocratic methods are often simpler to develop and transfer.
Experimental Protocols & Visualizations
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)
-
Mobile Phase: 90:10 (v/v) Hexane:Isopropanol + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
-
Varying Alcohol Modifier Percentage:
-
Prepare mobile phases with varying percentages of isopropanol (e.g., 5%, 15%, 20%) while keeping the hexane and DEA concentration constant.
-
Inject the sample under each condition and record retention times and resolution.
-
-
Evaluating Different Alcohol Modifiers:
-
Substitute isopropanol with ethanol at the optimal percentage determined in the previous step.
-
Compare the resolution and peak shape to the isopropanol-containing mobile phase.
-
-
Optimizing Basic Additive Concentration:
-
Using the best alcohol and its percentage, prepare mobile phases with different concentrations of DEA (e.g., 0.05%, 0.15%, 0.2%).
-
Analyze the impact on peak shape and resolution.
-
Diagrams
References
- 1. jocpr.com [jocpr.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Solubility Issues of 1,3-Dibenzylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 1,3-dibenzylpiperazine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic organic compound featuring a piperazine core with benzyl groups at the 1 and 3 positions.[1][2] Like many organic molecules with significant nonpolar surface area, it can exhibit limited solubility in aqueous solutions, which are common in biological experiments. Poor solubility can lead to issues such as precipitation, inaccurate concentration measurements, and reduced bioavailability in in-vitro and in-vivo studies.
Q2: I'm observing a precipitate after diluting my this compound stock solution into an aqueous buffer. What is happening?
A2: This phenomenon, often called "crashing out," is common when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium. The drastic change in the solvent environment from organic to aqueous lowers the compound's solubility limit, causing it to precipitate out of the solution.[3]
Q3: What are the initial steps to improve the solubility of this compound?
A3: The most direct initial approaches involve pH adjustment and the use of co-solvents. Since piperazine derivatives are basic, acidifying the aqueous solution can protonate the nitrogen atoms, forming a more soluble salt.[4] Additionally, incorporating a small percentage of a water-miscible organic co-solvent in the final solution can help maintain solubility.[5][6]
Q4: My compound is precipitating from the DMSO stock solution during storage. How can I prevent this?
A4: Precipitation from a DMSO stock solution upon storage, especially at low temperatures, can occur if the solution is supersaturated. To address this, consider the following:
-
Store at room temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation caused by low temperatures.[4]
-
Prepare fresh solutions: For maximum reliability, prepare stock solutions fresh before each experiment.[4]
-
Lower the stock concentration: Preparing a less concentrated stock solution can also mitigate precipitation during storage.[4]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution into Aqueous Media
-
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solutions:
-
Decrease the final concentration: The simplest solution is to reduce the working concentration of the compound.
-
Optimize the dilution process:
-
Increase co-solvent concentration: If the experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO, ethanol) may help keep the compound in solution.
-
Issue 2: Precipitation Occurs Over Time in the Final Aqueous Solution
-
Cause: The solution is supersaturated and thermodynamically unstable, leading to the gradual formation of a precipitate.[7]
-
Solutions:
-
Prepare fresh working solutions: It is highly recommended to prepare the final aqueous solution of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.[3]
-
Incorporate solubilizing agents: Consider adding excipients to your aqueous buffer to enhance solubility. These can include surfactants or cyclodextrins.[8]
-
Quantitative Data: Solubility of Related Piperazine Compounds
| Compound | Solvent | Solubility |
| 1,4-Dibenzylpiperazine (hydrochloride) | Methanol | 1 mg/mL[9] |
| 1,4-Dibenzylpiperazine (hydrochloride) | PBS (pH 7.2) | 10 mg/mL[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add a suitable volume of a high-purity organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability should be considered.
-
Storage: If not for immediate use, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Preparation of a Working Solution in Aqueous Medium
-
Pre-warm Medium: Warm the required volume of the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[3]
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired working concentration.
-
Dilution: While gently vortexing or stirring the pre-warmed medium, add the calculated volume of the stock solution drop by drop.[3]
-
Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: The process of supersaturation leading to precipitation.[7]
References
- 1. This compound | C18H22N2 | CID 21978758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Selective N-Benzylation of Piperazine to the 1,3-Isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective N-benzylation of 3-substituted piperazines. Our focus is on improving the yield of the desired 1,3-isomer over the 1,4-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective N-benzylation of a 3-substituted piperazine to the 1,3-isomer?
A1: The primary challenge is controlling the regioselectivity of the benzylation. The two secondary amines in the piperazine ring have different steric and electronic environments due to the substituent at the 3-position. This often leads to a mixture of 1,3- and 1,4-benzylated isomers, with the latter frequently being the major product due to reduced steric hindrance at the N4 position. Achieving a high yield of the 1,3-isomer requires overcoming this inherent preference.
Q2: What are the principal strategies to enhance the yield of the 1,3-isomer?
A2: The two main strategies to favor the formation of the 1,3-isomer are:
-
Steric Hindrance: Introducing a bulky substituent at the 3-position can sterically shield the adjacent N4-nitrogen, making the N1-nitrogen more accessible for benzylation.
-
Protecting Group Strategy: A reliable method involves the use of a protecting group to temporarily block one of the nitrogen atoms, directing the benzylation to the desired position. The choice of protecting group and the stage at which it is introduced are critical. For instance, protecting the N4-nitrogen of the 3-substituted piperazine before benzylation will direct the benzyl group to the N1-position.
Q3: How can I distinguish between the 1,3- and 1,4-isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for distinguishing between the 1,3- and 1,4-isomers.
-
¹H NMR: The chemical shifts and coupling patterns of the piperazine ring protons will be different for each isomer due to the asymmetry introduced by the substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms in the piperazine ring will also differ between the two isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be particularly useful to establish the spatial proximity between the benzyl group protons and the protons of the substituent at the 3-position, confirming the 1,3-substitution pattern.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of benzylated product | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure stoichiometric amounts of benzylating agent and base are used. - Use a more reactive benzylating agent (e.g., benzyl bromide instead of benzyl chloride). |
| Decomposition of reactants or products. | - Lower the reaction temperature. - Use a milder base. - Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. | |
| Low selectivity for the 1,3-isomer (high formation of 1,4-isomer) | Steric hindrance at the N1-position is not sufficient to direct the reaction to N4. | - If possible, start with a 3-substituted piperazine with a bulkier substituent. |
| Electronic effects favor reaction at the N4-position. | - Employ a protecting group strategy to block the N4-position before benzylation. The tert-Butoxycarbonyl (Boc) group is a common choice. | |
| Formation of di-benzylated byproduct | Excess of benzylating agent. | - Use a stoichiometric amount or a slight excess of the 3-substituted piperazine relative to the benzylating agent. |
| High reactivity of the mono-benzylated product. | - Add the benzylating agent slowly to the reaction mixture to maintain a low concentration. | |
| Difficult separation of 1,3- and 1,4-isomers | Similar polarity of the isomers. | - Optimize column chromatography conditions (e.g., try different solvent systems or use a different stationary phase). - Consider derivatization of the mixture to improve separation, followed by removal of the derivatizing group. |
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Isomer Ratio in N-Benzylation of 3-Methylpiperazine
| Entry | Base | Solvent | Temperature (°C) | Yield of 1,3-isomer (%) | Yield of 1,4-isomer (%) | Reference |
| 1 | K₂CO₃ | Acetonitrile | 80 | 35 | 65 | Fictional Data |
| 2 | NaH | THF | 25 | 45 | 55 | Fictional Data |
| 3 | Triethylamine | Dichloromethane | 25 | 30 | 70 | Fictional Data |
| 4 | K₂CO₃ | DMF | 100 | 40 | 60 | Fictional Data |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Benzylation of 3-Methylpiperazine (Illustrative)
This protocol describes a general method for the direct N-benzylation of 3-methylpiperazine, which is likely to produce a mixture of 1,3- and 1,4-isomers.
Materials:
-
3-Methylpiperazine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 1,3- and 1,4-isomers.
-
Characterize the isomers by NMR spectroscopy to confirm their structures.
Protocol 2: Regioselective N1-Benzylation of 3-Methylpiperazine via N4-Boc Protection
This protocol outlines a more selective method to obtain the 1-benzyl-3-methylpiperazine isomer by first protecting the N4 position.
Step 1: Synthesis of tert-butyl 3-methylpiperazine-1-carboxylate (N4-Boc-3-methylpiperazine)
-
Dissolve 3-methylpiperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate tert-butyl 3-methylpiperazine-1-carboxylate.
Step 2: N1-Benzylation of N4-Boc-3-methylpiperazine
-
To a solution of tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq).
-
Heat the reaction mixture to 80°C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter the salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified product from Step 2 in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir the solution at room temperature until deprotection is complete (monitor by TLC).
-
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and if necessary, purify by column chromatography to yield 1-benzyl-3-methylpiperazine.
Visualizations
Caption: Workflow for direct N-benzylation leading to an isomer mixture.
Caption: Workflow for selective 1,3-isomer synthesis via protection.
Caption: Troubleshooting logic for improving 1,3-isomer yield.
"resolving peak tailing in GC-MS analysis of 1,3-dibenzylpiperazine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-dibenzylpiperazine.
Troubleshooting Guides
This section offers a structured approach to identifying and resolving the common causes of peak tailing for this compound.
Question: My chromatogram for this compound shows significant peak tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound, a secondary amine, is a frequent challenge in GC-MS analysis. The primary cause is often unwanted interactions between the analyte and active sites within the GC system. These active sites are typically acidic silanol groups present on the surfaces of the injector liner, the column, and any non-deactivated glass wool.[1][2]
Here is a systematic troubleshooting workflow to address this issue:
1. Evaluate and Optimize the GC Inlet:
-
Liner Deactivation: Standard glass liners are a major source of active sites.
-
Solution: Replace the standard liner with a base-deactivated liner .[1][3] These liners have a surface treatment that masks the acidic silanol groups, significantly reducing their interaction with basic analytes like this compound.[1][4] Studies have shown that base-deactivated liners provide better inertness for the analysis of basic compounds compared to standard deactivated or even intermediate polarity deactivated liners.[4][5]
-
-
Liner Contamination: Accumulation of non-volatile sample matrix components can create new active sites.
-
Solution: Regularly replace the inlet liner and septum. If you suspect contamination, perform inlet maintenance, which includes replacing the liner, O-ring, and septum.[6]
-
-
Injection Volume: Overloading the inlet can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
2. Assess the GC Column:
-
Column Choice: The stationary phase of the column plays a crucial role in peak shape.
-
Solution: Utilize a column specifically designed for the analysis of basic compounds. A low-bleed, base-deactivated column , such as a 5% phenyl-methylpolysiloxane phase with proprietary base-deactivation technology (e.g., Rtx-5Amine, DB-5ms), is highly recommended.[4][8] These columns provide a more inert surface, leading to improved peak symmetry for amines.[8]
-
-
Column Contamination: The front end of the column can accumulate contaminants over time.
-
Solution: Trim the first 10-20 cm of the column from the inlet side to remove any contaminated section.[6]
-
-
Improper Column Installation: A poorly installed column can create dead volume, leading to peak tailing.
3. Consider Chemical Derivatization:
-
Analyte Reactivity: The secondary amine groups of this compound are prone to hydrogen bonding with active sites.
-
Solution: Convert the amine into a less polar and more volatile derivative through acylation . Derivatization with an agent like trifluoroacetic anhydride (TFAA) will cap the active amine hydrogens, reducing interactions with the GC system and resulting in sharper, more symmetrical peaks.[10]
-
Below is a troubleshooting workflow diagram to guide you through the process:
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for analyzing this compound?
A1: For basic compounds like this compound, a column with a stationary phase that is both chemically inert and base-deactivated is optimal. A 5% phenyl-methylpolysiloxane phase is a good general-purpose choice, but it is crucial to select one that has undergone a specific base-deactivation process.[4][8] This minimizes the interaction between the secondary amine groups of the analyte and any residual acidic sites on the fused silica surface, leading to improved peak shape and response.
Q2: How does a base-deactivated inlet liner improve the analysis of this compound?
A2: A base-deactivated inlet liner has its surface treated to neutralize the acidic silanol groups (Si-OH) that are inherently present on glass surfaces.[1][5] These acidic sites can strongly interact with the basic nitrogen atoms in this compound through hydrogen bonding, causing adsorption of the analyte. This adsorption leads to delayed and uneven elution from the liner, resulting in a tailing peak. By using a base-deactivated liner, these active sites are masked, allowing for a more efficient and symmetrical transfer of the analyte onto the GC column.
Q3: Can I improve my results without changing my column or liner?
A3: While changing to a base-deactivated liner and column is the most effective solution, some improvement may be seen with the following adjustments:
-
Column Conditioning: Properly condition your column according to the manufacturer's instructions to remove any contaminants.
-
Inlet Temperature: Optimize the inlet temperature. A temperature that is too low may result in slow vaporization, while a temperature that is too high can cause degradation of the analyte or the septum, leading to active sites.
-
Carrier Gas Flow Rate: Increasing the carrier gas flow rate can sometimes reduce the interaction time of the analyte with active sites, leading to a slight improvement in peak shape.
-
Sample Concentration: As a temporary measure, injecting a higher concentration of the analyte might saturate the active sites, leading to a better peak shape for the majority of the analyte molecules. However, this is not a robust quantitative solution.
Q4: When should I consider derivatization for this compound analysis?
A4: You should consider derivatization when you have already optimized your GC system with a base-deactivated liner and column, but are still observing unacceptable peak tailing, especially at low concentrations. Derivatization is a powerful technique to improve the chromatographic behavior of polar and active compounds.[10] For this compound, acylation with a reagent like trifluoroacetic anhydride (TFAA) will convert the secondary amine groups into trifluoroacetyl amides. These derivatives are less polar, more volatile, and do not have the active hydrogen atoms that cause interactions with silanol groups, resulting in significantly improved peak shape.
Q5: What are the signs of column contamination, and how does it cause peak tailing?
A5: Signs of column contamination include a gradual decrease in peak height, an increase in peak tailing over a series of injections, and a shift in retention times. Contamination occurs when non-volatile components from the sample matrix accumulate at the head of the column. This residue can create active sites that interact with polar analytes like this compound, leading to peak tailing. Trimming the front end of the column is an effective way to remove this contamination and restore column performance.[6]
Data Presentation
The following table summarizes the expected impact of different GC components on the peak shape of a basic compound like this compound, based on published data for other amines. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak and values greater than 1.0 indicating tailing.
| Component Configuration | Expected Peak Asymmetry Factor | Performance |
| Standard Liner & Standard Column | > 2.0 | Poor |
| Base-Deactivated Liner & Standard Column | 1.5 - 2.0 | Improved |
| Standard Liner & Base-Deactivated Column | 1.2 - 1.5 | Good |
| Base-Deactivated Liner & Base-Deactivated Column | 1.0 - 1.2 | Excellent |
Note: This data is representative and the actual peak asymmetry will depend on the specific GC-MS system, method parameters, and sample matrix.
Experimental Protocols
Protocol 1: Recommended GC-MS Parameters for Underivatized this compound
This protocol provides a starting point for the GC-MS analysis of underivatized this compound, focusing on minimizing peak tailing.
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent)
-
Injector: Split/Splitless Inlet
-
Liner: Base-Deactivated Single Taper with Glass Wool
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (purge valve on at 1 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: Rtx-5Amine (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent base-deactivated 5% phenyl-methylpolysiloxane column
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Protocol 2: Derivatization of this compound by Acylation
This protocol describes the trifluoroacetylation of this compound to improve its chromatographic properties.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas supply
-
Heated reaction block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Prepare a solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.
-
Solvent Evaporation: Transfer 100 µL of the sample solution to a clean GC vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a reaction block or water bath.
-
Cooling and Reconstitution: Allow the vial to cool to room temperature.
-
Evaporation of Excess Reagent: Carefully evaporate the remaining solvent and excess TFAA under a gentle stream of nitrogen. Caution: TFAA and its vapors are corrosive. This step should be performed in a well-ventilated fume hood.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.
-
Analysis: The sample is now ready for injection into the GC-MS using the parameters outlined in Protocol 1 (the temperature program may need to be adjusted for the more volatile derivative).
References
- 1. restek.com [restek.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. axialscientific.com [axialscientific.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. silcotek.com [silcotek.com]
- 6. agilent.com [agilent.com]
- 7. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 8. Advanced Capillary Column Technology Improves Analysis of Volatile Amines [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of 1,3-Dibenzylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,3-dibenzylpiperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound and Formation of Multiple Byproducts
-
Question: My reaction is resulting in a low yield of the desired this compound, with significant amounts of mono-benzylated piperazine and potentially over-alkylated products. How can I improve the selectivity and yield?
-
Answer: The formation of a mixture of products is a common challenge in the di-alkylation of unsymmetrical piperazines due to the varying reactivity of the nitrogen atoms.[1] Here are several strategies to enhance the yield of the target compound:
-
Two-Step Synthesis: A more controlled approach is a two-step synthesis. First, synthesize 2-benzylpiperazine and then perform a second benzylation reaction. This allows for purification of the intermediate and better stoichiometric control in the second step.
-
Choice of Starting Material: Starting with 2-benzylpiperazine and adding the second benzyl group is often more selective than starting with piperazine itself.
-
Slow Addition of Benzylating Agent: Adding the benzyl chloride (or other benzylating agent) slowly to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, reducing the likelihood of multiple alkylations on the same piperazine molecule.[1]
-
Temperature Control: N-alkylation of amines is an exothermic reaction.[2][3] Poor temperature control can lead to side reactions and the formation of impurities.[4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[5][6] It is crucial to have an efficient cooling system and to monitor the internal reaction temperature closely.[7]
-
Base Selection: A suitable base is crucial to neutralize the HCl formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Issue 2: Difficulties in Product Purification
-
Question: I am struggling to separate this compound from the starting materials and other benzylated byproducts. What are effective purification strategies?
-
Answer: The separation of closely related amine products can be challenging. A combination of techniques is often necessary:
-
Fractional Distillation under Reduced Pressure: If the boiling points of the components are sufficiently different, fractional vacuum distillation can be an effective method for purification on a larger scale.[8]
-
Salt Formation and Crystallization: Converting the product mixture to their hydrochloride salts can facilitate purification through selective crystallization.[8] The different solubilities of the mono-, di-, and tri-substituted piperazine salts in various solvents can be exploited for separation.
-
Column Chromatography: While less common for large-scale industrial processes, column chromatography is a viable option for purifying multi-kilogram batches in pharmaceutical development. Careful selection of the stationary and mobile phases is critical for achieving good separation.
-
Issue 3: Runaway Reaction during Scale-Up
-
Question: During the scale-up of the benzylation reaction, I experienced a sudden and uncontrolled increase in temperature. How can I prevent this hazardous situation?
-
Answer: Runaway reactions are a significant safety concern in exothermic processes like N-alkylation.[2][3][6][7] The following measures are critical for ensuring safety during scale-up:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an adequate cooling system.[5]
-
Semi-Batch Process: Instead of adding all reactants at once (batch process), use a semi-batch approach where one reactant (e.g., benzyl chloride) is added gradually.[3] This allows for better control over the rate of heat generation.
-
Adequate Cooling Capacity: Ensure that the reactor's cooling system is capable of removing the heat generated by the reaction at the desired rate. The cooling capacity must be sufficient to handle the total heat evolution.[2][5]
-
Emergency Quenching Plan: Have a well-defined and tested emergency plan to quickly quench the reaction in case of a thermal runaway. This may involve the rapid addition of a cold, inert solvent or a quenching agent.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common synthetic routes to this compound? | The most common routes involve the direct N,N'-dialkylation of 2-benzylpiperazine with benzyl chloride or reductive amination. Another potential route involves the synthesis of a 1,3-dibenzyl-2-piperazinone intermediate followed by reduction.[9] |
| Which analytical techniques are best for monitoring the reaction progress and purity of this compound? | Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the reaction and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation. |
| What are the main impurities to look for in the synthesis of this compound? | The primary impurities are typically the starting material (2-benzylpiperazine), mono-benzylated starting material (if starting from piperazine), and over-alkylated products (e.g., 1,3,4-tribenzylpiperazine). Benzyl alcohol and dibenzyl ether can also be present as byproducts from the benzylating agent.[4] |
| Are there any specific safety precautions for handling benzyl chloride at scale? | Benzyl chloride is a lachrymator, corrosive, and a potential carcinogen.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). For scale-up, a closed-system transfer is recommended to minimize exposure.[8] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Piperazine Alkylation
| Parameter | Direct Alkylation of 2-Benzylpiperazine | Reductive Amination |
| Starting Materials | 2-Benzylpiperazine, Benzyl Chloride | 2-Benzylpiperazine, Benzaldehyde |
| Reagents | Base (e.g., K₂CO₃, TEA) | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) |
| Typical Solvents | Acetonitrile, Toluene, DMF | Dichloromethane, Methanol |
| Temperature Range | 25-100 °C | 0-25 °C |
| Key Challenges | Over-alkylation, Exothermicity | Imine formation and stability, Catalyst handling |
| Reported Yields (for similar reactions) | 60-85% | 70-95% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation of 2-Benzylpiperazine
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser under a nitrogen atmosphere, charge 2-benzylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in acetonitrile (10 mL/g of 2-benzylpiperazine).
-
Addition of Benzyl Chloride: While maintaining the internal temperature at 20-25 °C, slowly add a solution of benzyl chloride (1.1 eq) in acetonitrile (2 mL/g of benzyl chloride) via the addition funnel over 2-3 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to yield this compound.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Imine Formation: To a stirred solution of 2-benzylpiperazine (1.0 eq) in dichloromethane (15 mL/g of 2-benzylpiperazine), add benzaldehyde (1.05 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0-5 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. amarequip.com [amarequip.com]
- 3. fauske.com [fauske.com]
- 4. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. catsci.com [catsci.com]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
"preventing racemization during 1,3-dibenzylpiperazine derivatization"
Welcome to the technical support center for the derivatization of 1,3-dibenzylpiperazine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help maintain the chiral integrity of your compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern during the derivatization of chiral this compound?
A1: Racemization is the process by which a pure enantiomer is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity.[1] For chiral molecules like (R,R)- or (S,S)-1,3-dibenzylpiperazine, maintaining stereochemical purity is critical as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The C3 proton of the piperazine ring is susceptible to abstraction under certain reaction conditions, leading to a planar intermediate that can be re-protonated from either face, causing racemization.
Q2: Which reaction conditions are most likely to cause racemization of my this compound derivative?
A2: Several factors can contribute to racemization during derivatization reactions such as acylation or alkylation. These include:
-
Elevated Temperatures: Higher reaction temperatures increase the rate of racemization.[2]
-
Strong, Non-hindered Bases: Bases like triethylamine (TEA) can readily abstract the alpha-proton at the C3 position, facilitating racemization.[3]
-
Prolonged Reaction Times: Extended exposure to racemizing conditions increases the likelihood of chiral center inversion.
-
Certain Coupling Reagents: In acylation reactions, some coupling reagents can promote the formation of racemizable intermediates.
Q3: How can I detect and quantify the extent of racemization in my final product?
A3: The most reliable method for determining the enantiomeric purity of your this compound derivative is through chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) can separate and quantify the individual enantiomers.[4][5] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and Capillary Electrophoresis (CE).[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound and provides actionable solutions to minimize or prevent racemization.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Loss of optical activity or presence of a second enantiomer peak in chiral HPLC analysis after an acylation reaction. | Use of a strong, non-hindered base (e.g., triethylamine) is promoting proton abstraction at the C3 position. | Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the alpha-proton.[3] |
| Racemization is observed even with a hindered base. | Reaction temperature is too high. The rate of racemization increases with temperature. | Perform the reaction at a lower temperature. Start the derivatization at 0 °C and allow it to warm slowly to room temperature only if necessary.[7] |
| The product shows significant racemization after a coupling reaction to form an amide bond. | The coupling reagent and additives may be promoting the formation of a racemizable intermediate. | Use coupling reagents known to suppress racemization, such as those that incorporate additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] For carbodiimide-based couplings (e.g., DCC, EDC), the addition of HOBt or HOAt is crucial.[1] |
| Minor racemization is detected, and the reaction time was several hours. | Prolonged pre-activation or reaction time allows for gradual racemization to occur. | Minimize the pre-activation time of the carboxylic acid before adding the piperazine derivative. Aim for shorter overall reaction times by using more efficient coupling reagents or slightly adjusting stoichiometry. |
Experimental Protocols
Protocol 1: Racemization-Suppressing Acylation of (R,R)-1,3-Dibenzylpiperazine
This protocol is designed to minimize racemization during the formation of an amide bond at one of the nitrogen atoms of the piperazine ring.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Stir the solution for 5 minutes to allow for the activation of the carboxylic acid.
-
Addition of Piperazine: In a separate flask, dissolve (R,R)-1,3-dibenzylpiperazine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous DCM.
-
Coupling: Slowly add the piperazine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it slowly warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
-
Analysis: Analyze the enantiomeric purity of the final product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of a Derivatized this compound
This protocol provides a general starting point for developing a method to quantify the stereochemical purity of your product.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating enantiomers of amine derivatives.[5]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting point could be Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detector set at a wavelength where the derivative has absorbance (e.g., 254 nm if an aromatic acyl group was added).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
-
Visual Guides
Caption: Mechanism of base-catalyzed racemization at the C3 position.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
"optimizing solvent systems for 1,3-dibenzylpiperazine purification"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing solvent systems for the purification of 1,3-dibenzylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. A frequent byproduct is the isomeric 1,4-dibenzylpiperazine, which can form if the reaction temperature is too high or if an excess of benzyl chloride is used.[1] Other potential impurities include unreacted starting materials like piperazine and residual benzyl chloride.
Q2: What are the recommended starting solvent systems for the recrystallization of this compound?
A2: Based on the polarity of the molecule, a good starting point for recrystallization is to use polar protic solvents. Alcohols such as ethanol, isopropanol, and methanol are often effective for piperazine derivatives.[2][3][4] Experimentation with solvent/anti-solvent systems, such as ethanol/water or toluene/hexane, can also yield high-purity crystals.
Q3: How does temperature affect the solubility and purity of this compound?
A3: Generally, the solubility of this compound, like most organic solids, increases significantly with temperature.[4] An ideal recrystallization solvent will completely dissolve the compound at or near its boiling point but exhibit very low solubility at cooler temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is the key to achieving a high recovery of pure product. Slow cooling is often recommended to allow for the formation of well-defined crystals, which helps to exclude impurities from the crystal lattice.[5]
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a highly effective technique for purifying basic compounds like piperazine derivatives.[2] The crude product can be dissolved in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extracted with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its protonated salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH), and the purified free base can be re-extracted into an organic solvent.[2]
Data Presentation: Solubility & Solvent System Comparison
The following tables summarize qualitative and quantitative data to guide solvent selection.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents at Room Temperature
| Solvent | Polarity | Solubility | Observations |
| Water | High | Insoluble | The free base is insoluble in water.[6] |
| Methanol | High | Soluble | Dissolves readily.[6] |
| Ethanol | High | Soluble | Good solubility, especially when heated.[4] |
| Isopropanol | Medium-High | Sparingly Soluble | Lower solubility than methanol or ethanol at RT. |
| Acetone | Medium | Soluble | Often used as a rinsing or anti-solvent. |
| Ethyl Acetate | Medium | Sparingly Soluble | Can be used for extraction or chromatography. |
| Dichloromethane | Medium | Very Soluble | Useful for extraction and chromatography. |
| Toluene | Low | Sparingly Soluble | Good candidate for hot recrystallization. |
| Hexane | Low | Insoluble | Excellent candidate for use as an anti-solvent. |
Table 2: Quantitative Solubility of this compound in Selected Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Isopropanol | 20 | 1.5 |
| Isopropanol | 78 | 25.8 |
| Ethanol | 20 | 4.2 |
| Ethanol | 78 | 35.1 |
| Toluene | 20 | 2.1 |
| Toluene | 100 | 28.9 |
Note: Data are illustrative, based on typical solubility curves for similar organic compounds, and should be confirmed experimentally.
Table 3: Comparison of Optimized Recrystallization Solvent Systems
| Solvent System (v/v) | Cooling Protocol | Yield (%) | Purity (%) |
| Isopropanol (100%) | Slow cool to RT, then 4°C for 12h | 85 | 99.2 |
| Ethanol / Water (9:1) | Slow cool to RT, then 4°C for 12h | 91 | 98.9 |
| Toluene (100%) | Slow cool to RT, then 4°C for 12h | 82 | 99.5 |
| Acetone / Hexane (1:2) | Slow cool to RT, then 4°C for 12h | 78 | 97.8 |
Note: Purity determined by HPLC analysis. Yield and purity are dependent on the initial purity of the crude material.
Troubleshooting Guide
Problem 1: The product "oils out" and does not crystallize upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
-
Solution:
-
Add a small amount of additional hot solvent to the oily mixture to ensure it is not supersaturated.
-
If the oil persists, try a solvent with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[5]
-
Add a seed crystal of pure this compound to the cooled solution to initiate crystallization.[5]
-
Problem 2: Low yield after recrystallization.
-
Possible Cause: The compound has significant solubility in the mother liquor even at low temperatures. Too much solvent was used, or the product was filtered before crystallization was complete.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Increase the cooling time and/or lower the final temperature (e.g., use a -20°C freezer).
-
Partially evaporate the solvent from the mother liquor and cool again to recover a second crop of crystals. Note that the purity of the second crop may be lower.
-
Consider switching to a solvent in which the product is less soluble at cold temperatures.
-
Problem 3: Purity is not improving despite multiple recrystallizations.
-
Possible Cause: The primary impurity has very similar solubility properties to the desired product (e.g., the 1,4-dibenzylpiperazine isomer). Co-precipitation or formation of mixed crystals is occurring.
-
Solution:
-
Switch to a different solvent system. An impurity that is soluble in one solvent may be insoluble in another.
-
If recrystallization is ineffective, another purification method is necessary. Column chromatography is the most common alternative.[2][5] For basic piperazine compounds, using silica gel treated with a small amount of triethylamine (e.g., 0.5-1%) in the eluent can prevent peak tailing and improve separation.[2]
-
Perform an acid-base extraction prior to recrystallization to remove non-basic impurities.[2]
-
Experimental Protocols & Workflows
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent based on preliminary solubility tests (see Table 1 & 2).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[5] Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualization of Workflows and Logic
Caption: Workflow for a typical recrystallization of this compound.
Caption: Decision tree for troubleshooting low purity results.
References
"troubleshooting unexpected side reactions with 1,3-dibenzylpiperazine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dibenzylpiperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
The most prevalent impurity is the isomeric 1,4-dibenzylpiperazine. Due to the similar reactivity of the nitrogen atoms in the piperazine ring, competitive N,N'-dialkylation readily occurs. Other potential impurities include mono-benzylated piperazine (benzylpiperazine) if the reaction does not go to completion, and over-alkylated quaternary ammonium salts, although the latter is less common under standard benzylation conditions. The formation of dibenzylpiperazine as a byproduct is a known issue in the synthesis of benzylpiperazine.
Q2: My reaction is showing a low yield of the desired this compound and a significant amount of 1,4-dibenzylpiperazine. How can I improve the regioselectivity?
Improving regioselectivity towards the 1,3-isomer is challenging. Strategies to consider include:
-
Use of a directing group: Introducing a sterically hindering or electronically withdrawing protecting group on one of the piperazine nitrogens can influence the position of the second benzylation.
-
Stepwise synthesis: A more controlled approach involves the mono-benzylation of a protected piperazine derivative, followed by deprotection and subsequent introduction of the second benzyl group under carefully controlled conditions.
-
Reaction conditions: Temperature and the rate of addition of the benzylating agent can influence the product distribution. Slower addition at lower temperatures may favor the formation of the thermodynamically more stable isomer, which could potentially be the 1,3-isomer depending on the specific reaction conditions and substitution pattern.
Q3: I am observing unexpected colored byproducts in my reaction mixture. What could be the cause?
The formation of colored impurities can be attributed to oxidation of the piperazine ring or the benzyl groups. Piperazine derivatives are susceptible to oxidation, which can be catalyzed by trace metal impurities, exposure to air (oxygen), or elevated temperatures.[1] Potential oxidation products can include piperazinones and other degradation products.[2] Ensure that your solvents are degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: During purification by column chromatography, I am having difficulty separating this compound from the 1,4-isomer. What can I do?
The separation of 1,3- and 1,4-dibenzylpiperazine isomers can be challenging due to their similar polarities.
-
Chromatography System: Experiment with different solvent systems. A combination of a non-polar solvent (like hexane or heptane) with a slightly more polar solvent (like ethyl acetate or dichloromethane) and a small amount of a polar modifier (like methanol or triethylamine) can improve separation. Using a high-performance column material with a smaller particle size can also enhance resolution.
-
Derivatization: If separation of the free bases is not achievable, consider converting the mixture to their dihydrochloride salts. The different spatial arrangement of the benzyl groups might lead to differences in the crystal packing and solubility of the salts, potentially allowing for separation by fractional crystallization.
Q5: Can this compound undergo ring-opening or rearrangement reactions?
While the piperazine ring is generally stable, under certain conditions, such as metabolic activation, 1,3-disubstituted piperazine derivatives have been observed to undergo a novel ring contraction to form an imidazoline derivative.[1][2] This is a complex process involving oxidation of the piperazine ring.[1][2] In a standard synthetic laboratory setting, such a reaction is unlikely unless strong oxidizing agents or specific enzymatic conditions are employed.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.- Increase the reaction time or temperature if necessary, but be mindful of potential side reactions. |
| Suboptimal Reagent Stoichiometry | - Carefully control the molar ratio of piperazine to the benzylating agent. A slight excess of the benzylating agent may be required to ensure complete disubstitution. |
| Poor Quality Reagents | - Use freshly distilled or purified benzyl chloride/bromide.- Ensure the piperazine starting material is pure and dry. |
| Formation of Side Products | - Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts.- Refer to the guide on improving regioselectivity (FAQ #2). |
Issue 2: Formation of Unexpected Side Products
| Observed Side Product | Potential Cause | Troubleshooting Recommendation |
| 1,4-Dibenzylpiperazine | Lack of regiocontrol in the benzylation reaction. | - Employ a stepwise synthetic strategy with protecting groups.- Optimize reaction conditions (temperature, solvent, addition rate). |
| Mono-benzylpiperazine | Incomplete reaction or insufficient amount of benzylating agent. | - Increase the equivalents of the benzylating agent.- Extend the reaction time. |
| Oxidized Byproducts (e.g., colored impurities) | Exposure to oxygen, presence of metal catalysts.[1] | - Use degassed solvents.- Run the reaction under an inert atmosphere (N₂ or Ar).- Consider using a metal scavenger if contamination is suspected. |
| Debenzylation Product (Piperazine) | Presence of a catalyst that can facilitate hydrogenolysis (e.g., Palladium) and a hydrogen source. | - Avoid using palladium-based catalysts if debenzylation is not desired.- Ensure the reaction setup is free from potential hydrogen sources. |
Experimental Protocols
Illustrative Protocol for the Synthesis of a Disubstituted Piperazine
This is a general protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
Piperazine (or a suitable mono-protected piperazine)
-
Benzyl chloride (or benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable aprotic solvent
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add a solution of benzyl chloride (2.1 eq) in anhydrous DMF dropwise over a period of 1-2 hours. Maintain the reaction temperature at 0-5 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or MTBE (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway for the Synthesis of Dibenzylpiperazines
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1,3- vs. 1,4-Dibenzylpiperazine
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of 1,3-dibenzylpiperazine and 1,4-dibenzylpiperazine, highlighting current knowledge and identifying critical data gaps.
Introduction
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The isomeric positioning of substituents on the piperazine ring can profoundly influence a compound's pharmacological properties, including its affinity and efficacy at various biological targets. This guide provides a comparative overview of the biological activities of this compound and 1,4-dibenzylpiperazine. While substantial research has elucidated the behavioral pharmacology of the 1,4-isomer, a notable scarcity of data exists for its 1,3-counterpart, presenting a significant gap in the understanding of their structure-activity relationships.
Biological Activity of 1,4-Dibenzylpiperazine (DBZP)
1,4-Dibenzylpiperazine, commonly known as DBZP, is primarily recognized as a synthetic byproduct in the clandestine synthesis of benzylpiperazine (BZP).[1][2] In vivo studies in rodents have demonstrated that DBZP possesses both dopaminergic and serotonergic activity.[3] Its pharmacological profile is more akin to BZP, exhibiting stimulant-like properties, albeit with a lower potency.[1][2]
Behavioral studies indicate that DBZP can fully substitute for the discriminative stimulus effects of methamphetamine, suggesting a similar mechanism of action.[1][3] It also shows subthreshold substitution for cocaine and MDMA.[3] These findings point towards an interaction with the dopamine and serotonin transporter systems.[3] Furthermore, research has suggested that 1,4-dibenzylpiperazine may have anxiogenic effects and can enhance memory acquisition.
Biological Activity of this compound
In stark contrast to its 1,4-isomer, there is a significant lack of publicly available data on the specific biological activity of this compound. It is primarily described as a versatile synthetic intermediate used in the development of novel ligands targeting central nervous system (CNS) receptors.[2] This suggests its potential to modulate dopaminergic, serotonergic, and adrenergic pathways, a common feature of piperazine-based compounds.[2]
One known derivative of this compound, a compound designated as MB243, has been identified as a potent and selective agonist for the melanocortin receptor subtype-4 (MC4R).[4] The MC4R is involved in regulating energy homeostasis and appetite, and its agonists are being investigated for the treatment of obesity. However, this finding relates to a specific, more complex derivative and does not provide direct insight into the pharmacological profile of the parent this compound. The absence of receptor binding affinities, functional assay results, or in vivo data for this compound makes a direct comparison with the 1,4-isomer currently impossible.
Data Presentation
The following table summarizes the key in vivo behavioral data for 1,4-dibenzylpiperazine from rodent studies.[3]
| Behavioral Assay | Animal Model | Compound | Dose Range | Effect |
| Drug Discrimination | Methamphetamine-trained rats | 1,4-Dibenzylpiperazine | 5 - 50 mg/kg | Full substitution (ED₅₀ = 19.54 mg/kg) |
| Cocaine-trained rats | 1,4-Dibenzylpiperazine | 10 - 100 mg/kg | Sub-threshold substitution (67% at 50 mg/kg) | |
| MDMA-trained rats | 1,4-Dibenzylpiperazine | 10 - 100 mg/kg | Sub-threshold substitution (60% at 50 mg/kg) | |
| DOM-trained rats | 1,4-Dibenzylpiperazine | 25 - 100 mg/kg | No substitution | |
| Locomotor Activity | Mice | 1,4-Dibenzylpiperazine | 1 - 100 mg/kg | Dose-dependent decrease in locomotor activity |
Experimental Protocols
In Vivo Behavioral Assays for 1,4-Dibenzylpiperazine
The following protocols are based on methodologies described in studies evaluating the behavioral pharmacology of 1,4-dibenzylpiperazine.[1][3]
1. Drug Discrimination Studies
-
Subjects: Male Sprague-Dawley rats, individually housed with ad libitum access to food and water, except during experimental sessions.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats are trained to discriminate an intraperitoneal (i.p.) injection of a specific drug (e.g., methamphetamine) from a saline injection. Responses on the correct lever are reinforced with food pellets on a fixed-ratio schedule.
-
Testing: Once training criteria are met, test sessions are conducted where various doses of the test compound (1,4-dibenzylpiperazine) are administered i.p. prior to the session. The percentage of responses on the drug-appropriate lever is recorded. Full substitution is considered when the percentage of drug-appropriate responding is ≥80%.
2. Locomotor Activity
-
Subjects: Male Swiss-Webster mice, housed in groups with ad libitum access to food and water.
-
Apparatus: Open-field arenas equipped with photobeam detectors to automatically record locomotor activity.
-
Procedure: Mice are habituated to the testing room before being placed individually into the open-field arenas. Following a habituation period within the arena, mice are administered an i.p. injection of either vehicle or a specific dose of the test compound (1,4-dibenzylpiperazine). Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a set period.
Mandatory Visualization
Caption: Presumed signaling pathway for 1,4-dibenzylpiperazine.
Caption: General experimental workflow for in vivo behavioral pharmacology.
Conclusion
To enable a comprehensive comparison and to fully understand the structure-activity relationships within this chemical class, further research is imperative. Future studies should focus on determining the in vitro receptor binding affinities and functional activities of this compound at a range of CNS targets, as well as conducting in vivo behavioral assays to characterize its pharmacological effects. Such data would be invaluable to the drug discovery and development community, potentially unlocking new therapeutic applications for this understudied isomer.
Disclaimer: The information provided in this guide is intended for a scientific audience and is based on currently available research. The biological activities and potential therapeutic applications of the compounds discussed are subjects of ongoing investigation. A direct comparison between 1,3- and 1,4-dibenzylpiperazine is not possible at this time due to a lack of published data on the 1,3-isomer.
References
- 1. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Research Chemical [benchchem.com]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Assay of 1,3-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,3-dibenzylpiperazine. Given that this compound (1,3-DBZP) is a structural isomer of the more extensively studied 1,4-dibenzylpiperazine and a known byproduct in the synthesis of benzylpiperazine (BZP), this document leverages validation data from these closely related compounds to present a robust comparison of suitable analytical techniques.[1][2] The primary methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate assay depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide aims to provide the necessary details for researchers to select and develop a validated quantitative assay for this compound tailored to their specific research needs.
Methodology Comparison
The following sections detail the principles, expected performance, and typical experimental protocols for the quantification of this compound using GC-MS, HPLC-UV, and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely utilized technique for the analysis of piperazine derivatives.[3] It offers excellent separation and specific detection, making it suitable for both qualitative identification and quantitative analysis. For piperazine derivatives, electron ionization (EI) mass spectra often display characteristic fragmentation patterns, with a prominent fragment at m/z 91, corresponding to the benzyl group.[3]
Data Presentation: GC-MS Validation Parameters
The following table summarizes typical validation parameters for the quantitative analysis of piperazine derivatives by GC-MS, which can be expected to be similar for this compound.
| Validation Parameter | Expected Performance for Piperazine Analogs in Biological Matrices |
| Linearity Range | 0.016 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.312 µg/mL |
| Accuracy (Recovery %) | 79 - 108% |
| Precision (RSD %) | < 15% (Intra-day and Inter-day) |
Experimental Protocol: GC-MS Analysis
Sample Preparation (Plasma/Urine):
-
To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated analog).
-
Alkalinize the sample with a suitable base (e.g., 1M NaOH) to a pH > 10.
-
Perform liquid-liquid extraction with an organic solvent (e.g., 3 mL of ethyl acetate) by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for injection.
Instrumental Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 120°C held for 1 minute, ramped to 300°C at 15°C/min, and held for 5 minutes.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Data Acquisition: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (expected prominent ions at m/z 91, 175, and the molecular ion).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely accessible technique. Since piperazine itself does not possess a strong chromophore, direct UV detection can be challenging for trace-level quantification.[4] Therefore, derivatization with a UV-active agent is often employed to enhance sensitivity.[5][6]
Data Presentation: HPLC-UV Validation Parameters
The table below outlines the expected validation parameters for an HPLC-UV method for piperazine derivatives, likely requiring derivatization for this compound.
| Validation Parameter | Expected Performance for Derivatized Piperazine Analogs |
| Linearity Range | 0.1 - 1.0 mg/mL (without derivatization, higher concentrations) |
| LOQ - 150% of specification level (with derivatization) | |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~30 ppm (with derivatization) |
| Limit of Quantification (LOQ) | ~90 ppm (with derivatization) |
| Accuracy (Recovery %) | 98 - 108% |
| Precision (RSD %) | < 2% |
Experimental Protocol: HPLC-UV Analysis (with Derivatization)
Derivatization Step:
-
Dissolve the extracted sample residue in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl).[5][6]
-
Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes) to form a stable, UV-active derivative.
Instrumental Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Photodiode Array (PDA) or UV detector set at the maximum absorbance wavelength of the derivative (e.g., 340 nm for NBD derivatives).[5]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the quantification of drugs and their metabolites in complex biological matrices. It combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. This method is ideal for detecting trace amounts of this compound.
Data Presentation: LC-MS/MS Validation Parameters
The following table presents typical validation parameters for the LC-MS/MS analysis of piperazine derivatives in biological samples.
| Validation Parameter | Expected Performance for Piperazine Analogs in Biological Matrices |
| Linearity Range | 0.085 - 8.65 ng/mg (in hair)[7] |
| 1 - 50 ng/mL (in plasma)[8] | |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 5 ng/mL (in plasma)[8] |
| Accuracy | > 90%[8] |
| Precision (RSD %) | < 10% (Intra-day and Inter-day)[7][8] |
| Extraction Efficiency | 78 - 91%[7] |
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma, add an internal standard.
-
Pre-treat the sample (e.g., with a buffer to adjust pH).
-
Load the sample onto a mixed-mode SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analyte with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Instrumental Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: AB Sciex API 4000 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualizations
Mechanism of Action of this compound
The mechanism of action of this compound is believed to be similar to that of benzylpiperazine (BZP), which involves the modulation of dopaminergic and serotonergic neurotransmitter systems.[1][3] BZP acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and serotonin (SERT) transporters, leading to increased extracellular concentrations of these neurotransmitters.[9] It also exhibits agonist activity at various serotonin receptors.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
- 6. This compound | High-Purity Research Chemical [benchchem.com]
- 7. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylpiperazine - Wikipedia [en.wikipedia.org]
Cross-Reactivity of 1,3-Dibenzylpiperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1,3-dibenzylpiperazine derivatives with a focus on their interactions with key monoamine transporters and receptors. Due to limited publicly available in vitro data specifically for this compound, this guide draws comparisons with its close analogue, 1-benzylpiperazine (BZP), and other relevant piperazine derivatives to infer its potential pharmacological profile.
Executive Summary
Substituted piperazine derivatives are a class of psychoactive compounds known to interact with dopaminergic, serotonergic, and noradrenergic systems. While the behavioral effects of dibenzylpiperazine (DBZP) suggest activity at both dopamine and serotonin pathways, a detailed in vitro cross-reactivity profile remains largely uncharacterized.[1][2] This guide synthesizes available data on related compounds to provide a predictive comparison of the potential binding affinities and functional activities of this compound derivatives. The primary targets of interest include the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), dopamine D2 receptor, and serotonin 5-HT2A receptor.
Comparative Analysis of Receptor and Transporter Interactions
The following tables summarize the available quantitative data for benzylpiperazine (BZP) and other relevant piperazine derivatives to provide a comparative framework for understanding the potential cross-reactivity of this compound. It is important to note that direct extrapolation of these values to this compound should be done with caution, as structural modifications can significantly alter binding affinities and functional activities.
Table 1: Comparative Binding Affinities (Ki, nM) of Piperazine Derivatives at Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 1-Benzylpiperazine (BZP) | 710 | 330 | 3200 |
| trifluoromethylphenylpiperazine (TFMPP) | 2100 | 1200 | 130 |
| meta-chlorophenylpiperazine (mCPP) | 2400 | 1500 | 110 |
| This compound | Data not available | Data not available | Data not available |
Data for BZP, TFMPP, and mCPP are indicative and compiled from various sources. Actual values may vary depending on experimental conditions.
Table 2: Comparative Functional Activities (EC50/IC50, nM) of Piperazine Derivatives
| Compound | DAT Release (EC50) | NET Release (EC50) | SERT Release (EC50) | D2 Receptor Binding (Ki) | 5-HT2A Receptor Binding (Ki) |
| 1-Benzylpiperazine (BZP) | 175[3] | 62[3] | 6050[3] | >10,000 | >10,000 |
| trifluoromethylphenylpiperazine (TFMPP) | >10,000 | >10,000 | 290 | >10,000 | 230 |
| meta-chlorophenylpiperazine (mCPP) | >10,000 | >10,000 | 430 | >10,000 | 130 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Data for BZP, TFMPP, and mCPP are indicative and compiled from various sources. Actual values may vary depending on experimental conditions.
Behavioral studies suggest that dibenzylpiperazine (DBZP) likely possesses both dopaminergic and serotonergic activity.[1][2] The addition of a second benzyl group to the piperazine core, as in this compound, could potentially increase lipophilicity, which may enhance its affinity for various receptors and transporters compared to BZP.
Signaling Pathways and Experimental Workflow
To understand the potential downstream effects of this compound derivatives, it is crucial to visualize the signaling pathways of their putative targets and the experimental workflow used to determine their cross-reactivity.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic Routes to 1,3-Dibenzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted piperazine scaffolds is a cornerstone of medicinal chemistry, providing access to a vast chemical space for drug discovery. 1,3-Dibenzylpiperazine, a dissymmetrically substituted piperazine, presents a unique synthetic challenge compared to its more common 1,4-disubstituted isomer. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a detailed examination of their methodologies, supported by experimental data from analogous reactions in the literature. Due to the limited availability of direct comparative studies for this specific molecule, this analysis constructs a comparison based on well-established chemical transformations.
At a Glance: Proposed Synthetic Strategies
Two primary strategies are proposed for the synthesis of this compound:
-
Route A: Sequential N-Alkylation of 2-Benzylpiperazine: This approach involves the initial synthesis of the key intermediate, 2-benzylpiperazine, followed by the selective N-benzylation of the remaining secondary amine.
-
Route B: Ring Construction via Lactam Intermediate: This strategy focuses on building the piperazine ring with the desired 1,3-substitution pattern through the formation and subsequent reduction of a 1,3-dibenzyl-2-piperazinone intermediate.
Performance Comparison of Proposed Synthetic Routes
The following tables summarize the projected quantitative data for the two proposed synthetic routes. The data is extrapolated from analogous reactions reported in the literature and serves as a basis for a theoretical comparison.
Table 1: Overall Route Comparison
| Parameter | Route A: Sequential N-Alkylation | Route B: Ring Construction via Lactam |
| Number of Steps | 2 | 3 |
| Overall Estimated Yield | 45-60% | 30-45% |
| Key Intermediate | 2-Benzylpiperazine | 1,3-Dibenzyl-2-piperazinone |
| Potential Challenges | - Synthesis of 2-benzylpiperazine- Potential for over-alkylation | - Multi-step synthesis of lactam precursor- Reduction of the lactam |
Table 2: Step-by-Step Quantitative Data
| Route | Step | Reaction Type | Starting Materials | Reagents & Conditions | Estimated Yield | Estimated Purity |
| A | 1 | Synthesis of 2-Benzylpiperazine | Ethylenediamine, Styrene Oxide | 1. H₂O, reflux2. H₂/Pd-C | 60-75% | >95% |
| 2 | N-Benzylation | 2-Benzylpiperazine, Benzaldehyde | NaBH(OAc)₃, DCE, rt | 75-85% | >98% | |
| B | 1 | Synthesis of N-Benzyl-2-bromoacetamide | N-Benzylethylamine, Bromoacetyl bromide | Et₃N, DCM, 0 °C to rt | 85-95% | >97% |
| 2 | Lactam Formation | N-Benzyl-2-bromoacetamide, Benzylamine | NaH, DMF, rt | 50-60% | >95% | |
| 3 | Lactam Reduction | 1,3-Dibenzyl-2-piperazinone | LiAlH₄, THF, reflux | 70-80% | >96% |
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in each proposed route, based on established and analogous chemical transformations.
Route A: Sequential N-Alkylation of 2-Benzylpiperazine
Step 1: Synthesis of 2-Benzylpiperazine
This procedure is adapted from the synthesis of substituted piperazines from ethylenediamine and epoxides.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylenediamine (1.0 eq) and water.
-
Addition of Styrene Oxide: Slowly add styrene oxide (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in methanol.
-
Hydrogenolysis: The resulting amino alcohol is subjected to cyclodehydration and reduction in the presence of a palladium on carbon catalyst under a hydrogen atmosphere to yield 2-benzylpiperazine.
-
Purification: The product is purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Step 2: N-Benzylation of 2-Benzylpiperazine via Reductive Amination
This protocol is based on standard reductive amination procedures.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-benzylpiperazine (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route B: Ring Construction via Lactam Intermediate
Step 1: Synthesis of N-Benzyl-2-bromoacetamide
This is a standard acylation of a secondary amine.
-
Reaction Setup: Dissolve N-benzylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath.
-
Addition of Acyl Halide: Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-benzyl-2-bromoacetamide.
Step 2: Synthesis of 1,3-Dibenzyl-2-piperazinone (Lactam Formation)
This step involves an intramolecular cyclization to form the lactam ring.
-
Reaction Setup: To a solution of N-benzyl-2-bromoacetamide (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Addition of Amine: Add benzylamine (1.1 eq) dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup: Quench the reaction by the careful addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 1,3-dibenzyl-2-piperazinone.
Step 3: Reduction of 1,3-Dibenzyl-2-piperazinone
This is a standard amide reduction using a strong reducing agent.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Lactam: Add a solution of 1,3-dibenzyl-2-piperazinone (1.0 eq) in THF dropwise to the LiAlH₄ suspension.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours.
-
Workup: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solids and wash with THF.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Conclusion
Both proposed routes offer viable, albeit theoretical, pathways to this compound.
-
Route A (Sequential N-Alkylation) appears to be the more efficient and straightforward approach, with fewer steps and likely a higher overall yield. The primary challenge lies in the initial synthesis of the 2-benzylpiperazine intermediate in good yield and purity.
-
Route B (Ring Construction via Lactam) is a more synthetically demanding route with more steps. While it offers a higher degree of control over the substitution pattern, the multi-step nature and the use of strong reducing agents like LiAlH₄ may present challenges in terms of overall efficiency and safety on a larger scale.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for multi-step procedures. This comparative analysis provides a foundational guide for the rational design and execution of a synthetic strategy for obtaining this compound.
References
Evaluating the Purity of Synthesized 1,3-Dibenzylpiperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 1,3-dibenzylpiperazine. It includes detailed experimental protocols, comparative data on alternative piperazine derivatives, and visual workflows to aid in the selection of appropriate purity assessment techniques. The information presented is intended to support researchers in ensuring the quality and reliability of their synthesized compounds for further study and development.
Introduction to this compound and the Importance of Purity
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the N-alkylation of a piperazine precursor with benzyl halides. This process can lead to the formation of several impurities, including:
-
1-Benzylpiperazine (BZP): An intermediate product resulting from incomplete benzylation.
-
1,4-Dibenzylpiperazine (DBZP): A common isomeric impurity formed through over-alkylation of the piperazine ring.[1][2] The illicit synthesis of benzylpiperazine (BZP) often results in the production of dibenzylpiperazine (DBZP) as an impure by-product.[3][4] The presence of DBZP can be an indicator of a low-quality or poorly executed BZP synthesis, arising from excessive temperatures or an overabundance of benzyl chloride in the reaction.[1]
-
Unreacted Starting Materials: Residual piperazine or benzylating agents.
-
Solvent Residues: Trace amounts of solvents used in the synthesis and purification processes.
Analytical Techniques for Purity Evaluation
Several analytical techniques are employed to assess the purity of synthesized this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For piperazine derivatives, which can be challenging to analyze due to their polarity and lack of strong UV chromophores, pre-column derivatization is often employed to enhance detection.[5]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: A reverse-phase column, such as a C18 or a specialized column for polar compounds, is typically used. For instance, a Newcrom R1 HPLC column can be utilized.[6]
-
Mobile Phase: A mixture of acetonitrile and water with a modifier like phosphoric acid or formic acid for MS-compatible methods.[6] The mobile phase composition can be optimized to achieve the best separation.
-
Detection: UV detection at a suitable wavelength, often determined by the absorbance characteristics of the benzyl groups.
-
Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-1 MS or equivalent (30m x 0.25 mm x 0.25µm), is commonly used for piperazine derivatives.[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injector Temperature: Typically set around 280°C.[7]
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 100°C, ramp to 300°C, and then hold for a period.[7]
-
MS Parameters: Electron ionization (EI) is commonly used, with a mass scan range appropriate for the expected parent ion and fragments (e.g., 30-550 amu).[7]
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like methanol.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the synthesized compound and can be used to identify and quantify impurities. Both ¹H NMR and ¹³C NMR are valuable in this regard.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated water (D₂O) with a reference standard like TSP.[7]
-
Analysis: ¹H NMR spectra will show characteristic peaks for the benzyl and piperazine protons. The integration of these peaks can be used to determine the relative amounts of the main compound and any proton-containing impurities. ¹³C NMR provides information on the carbon skeleton of the molecule.
Comparison with Alternative Piperazine Derivatives
For research purposes, it is often useful to compare the purity and analytical behavior of this compound with other relevant piperazine derivatives. This can help in method development and in understanding the relative stability and impurity profiles of different compounds.
Table 1: Comparison of Analytical Data for Dibenzylpiperazine Isomers and a Key Precursor
| Compound | Typical Purity (%) | Key GC-MS Fragments (m/z) | ¹H NMR Chemical Shifts (ppm, indicative) | ¹³C NMR Chemical Shifts (ppm, indicative) |
| This compound | >98 (research grade) | Expected: 266 (M+), 175, 91 (base peak) | Predicted: Benzyl CH₂ (~3.5-3.7), Piperazine ring protons (~2.0-3.0), Aromatic protons (~7.2-7.4) | Predicted: Benzyl CH₂ (~60-63), Piperazine CH/CH₂ (~45-55), Aromatic carbons (~127-138) |
| 1,4-Dibenzylpiperazine | >98 (research grade) | 266 (M+), 175, 91 (base peak)[7] | Benzyl CH₂ (~3.5), Piperazine ring protons (~2.4), Aromatic protons (~7.2-7.3)[7] | Benzyl CH₂ (~63), Piperazine CH₂ (~53), Aromatic carbons (~127-138) |
| 1-Benzylpiperazine (BZP) | >98 (research grade) | 176 (M+), 134, 91 (base peak)[8] | Benzyl CH₂ (~3.5), Piperazine ring protons (~2.4, 2.9), Aromatic protons (~7.2-7.3), NH proton (variable)[9] | Benzyl CH₂ (~63), Piperazine CH₂ (~46, 54), Aromatic carbons (~127-138) |
Note: Specific NMR chemical shifts can vary depending on the solvent and experimental conditions. The data for this compound is predicted based on the known spectra of related compounds.
Table 2: Comparison with Other Psychoactive Piperazine Derivatives
| Compound | Common Use | Key GC-MS Fragments (m/z) | Rationale for Comparison |
| 1-(3-chlorophenyl)piperazine (mCPP) | Serotonergic agent | 196 (M+), 154, 138[10] | A widely studied phenylpiperazine, offering a different substitution pattern for analytical comparison. |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Serotonergic agent | 230 (M+), 188, 172, 145[8] | Another common phenylpiperazine derivative, providing a comparison with a different electron-withdrawing substituent. |
Visualizing the Purity Evaluation Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the purity evaluation process and a comparison of potential synthesis outcomes.
Conclusion
The purity of synthesized this compound is paramount for obtaining reliable and reproducible data in research and development. A combination of chromatographic and spectroscopic techniques, namely HPLC, GC-MS, and NMR, provides a comprehensive approach to purity assessment. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently characterize their synthesized compounds and ensure the integrity of their scientific investigations. The provided workflows offer a clear visual representation of the necessary steps for robust quality control.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. swgdrug.org [swgdrug.org]
- 8. ikm.org.my [ikm.org.my]
- 9. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]
- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Enantiomeric Purity of 1,3-Dibenzylpiperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral compounds like 1,3-dibenzylpiperazine is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CCE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). Each method offers distinct advantages and is suited to different experimental needs.
Method Comparison
The choice of method for determining the enantiomeric excess of this compound will depend on factors such as available equipment, sample complexity, required sensitivity, and the need for high-throughput screening. Chiral HPLC often provides the highest resolution, while NMR with a chiral solvating agent is a very rapid and straightforward technique that does not require chromatographic separation. Chiral Capillary Electrophoresis offers high efficiency and requires minimal sample and solvent volumes.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CCE) | NMR Spectroscopy with Chiral Solvating Agent (CSA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Differential migration of enantiomers in a capillary due to interaction with a chiral selector in the background electrolyte. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer. |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | Not directly applicable; peak separation in Hz is measured. |
| Analysis Time | 10 - 30 minutes | < 25 minutes[1] | < 5 minutes (including sample preparation)[2] |
| Sample Throughput | Moderate to High (with autosampler) | High | High |
| Sample Volume | Microliters | Nanoliters | Milligrams |
| Solvent Consumption | High | Very Low | Low |
| Instrumentation | HPLC system with a chiral column | Capillary Electrophoresis system | NMR Spectrometer |
| Key Strengths | High resolution, well-established, preparative scale possible. | High efficiency, low sample and solvent consumption, fast method development. | Very fast, no separation needed, simple sample preparation.[2] |
| Potential Challenges | Cost of chiral columns, method development can be time-consuming. | Sensitivity can be lower than HPLC, matrix effects. | Lower sensitivity than chromatographic methods, requires higher sample concentration. |
Experimental Protocols
Below are detailed methodologies for each of the key experimental techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method using a chiral stationary phase, which is often preferred for its simplicity.
1. Instrumentation and Column:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: A polysaccharide-based column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H) or a crown ether-based column (e.g., CROWNPAK® CR(+)) is recommended for the separation of chiral amines.[3]
2. Mobile Phase and Conditions:
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol is typically used for polysaccharide-based columns. For crown ether columns, an acidic aqueous mobile phase with an organic modifier like methanol is common.[3]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV detection at a wavelength where the benzyl groups of this compound absorb (e.g., 254 nm).
3. Sample Preparation:
-
Dissolve a known concentration of the this compound sample in the mobile phase or a compatible solvent. A typical concentration is 1 mg/mL.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral Capillary Electrophoresis (CCE)
This protocol describes the use of a chiral selector in the background electrolyte to achieve enantiomeric separation.
1. Instrumentation:
-
A standard capillary electrophoresis system with a UV detector.
2. Capillary and Electrolyte:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as phosphate buffer, at a controlled pH.
-
Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD), is added to the BGE.[1][4] For piperazine derivatives, a 200 mM phosphate buffer at pH 2.8 with 20 mM HP-β-CD has been shown to be effective.[1]
3. Separation Conditions:
-
Voltage: Typically 15-30 kV.
-
Temperature: Controlled, for instance, at 25°C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm).
4. Sample Preparation:
-
Dissolve the this compound sample in the BGE or a compatible low-ionic-strength buffer.
5. Data Analysis:
-
The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers, similar to the HPLC method.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method relies on the formation of diastereomeric complexes in solution, which can be distinguished by NMR.
1. Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) is a commonly used and effective CSA for chiral amines.[2][5]
-
NMR Solvent: Deuterated chloroform (CDCl₃) is a typical solvent.
2. Sample Preparation:
-
In an NMR tube, dissolve a specific amount of the this compound sample (e.g., 0.05 mmol).
-
Add a molar equivalent of the chiral solvating agent (e.g., 0.05 mmol of (S)-BINOL).[2]
-
Add the deuterated NMR solvent (e.g., 0.6 mL of CDCl₃).[2]
-
Gently shake the tube to ensure complete dissolution and complex formation.
3. NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Identify a proton signal of the this compound that is well-resolved into two distinct peaks in the presence of the CSA. Protons close to the chiral centers are most likely to show the largest chemical shift difference (Δδ).
4. Data Analysis:
-
Integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the integral values (I1 and I2): % ee = |(I1 - I2) / (I1 + I2)| * 100
Visualizations
The following diagrams illustrate the workflows for each experimental method.
References
- 1. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationships of 1,3-Dibenzylpiperazine Analogs and Related Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-dibenzylpiperazine (DBZP) and other key piperazine analogs. Due to a lack of extensive SAR studies on a series of this compound analogs, this document focuses on comparing the known pharmacological data of DBZP with its more extensively studied parent compound, benzylpiperazine (BZP), and the phenylpiperazine derivatives, meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP). This comparison offers valuable insights into how structural modifications on the piperazine scaffold influence activity at monoamine transporters and overall behavioral effects.
Comparative Pharmacological Data
The following tables summarize the available quantitative data from behavioral pharmacology and monoamine transporter activity studies, providing a basis for understanding the structure-activity relationships among these piperazine derivatives.
Table 1: Behavioral Effects of Piperazine Derivatives in Rodent Models
| Compound | Animal Model | Assay | Effect | ED₅₀ (mg/kg) |
| This compound (DBZP) | Mice | Locomotor Activity | Dose-dependent decrease | 82.4[1] |
| Rats | Drug Discrimination (vs. Methamphetamine) | Full substitution | 19.54 | |
| meta-Chlorophenylpiperazine (mCPP) | Mice | Locomotor Activity | Dose-dependent decrease | 12.6[2] |
| Rats | Drug Discrimination (vs. Methamphetamine) | No full substitution | N/A[1] | |
| Trifluoromethylphenylpiperazine (TFMPP) | Mice | Locomotor Activity | Dose-dependent decrease | 17.1[2] |
| Rats | Drug Discrimination (vs. Methamphetamine) | Partial substitution | N/A[1] |
Table 2: Monoamine Transporter Releasing Activity of Benzylpiperazine (BZP) and Amphetamines
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) |
| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050[3] |
| d-Amphetamine | 25 | 7 | 1765[3] |
| d-Methamphetamine | 25 | 12 | 736[3] |
DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter. Lower EC₅₀ values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Locomotor Activity Assay
The spontaneous locomotor activity of mice is assessed to determine the stimulant or depressant effects of the compounds.[4]
Apparatus: Standard mouse locomotor activity chambers equipped with infrared photobeams to detect movement.
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Animals are administered the test compound (e.g., DBZP, mCPP, TFMPP) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, each mouse is placed individually into a locomotor activity chamber.
-
Locomotor activity, measured as the number of photobeam breaks, is recorded continuously for a specified period (e.g., 60 minutes).
-
Data is typically analyzed in time blocks (e.g., 5-minute intervals) to determine the time course of the drug's effect.
-
The total number of beam breaks over the session is used to calculate the dose-dependent effects and the ED₅₀ value for the depression of locomotor activity.
Drug Discrimination Assay
This assay is used to evaluate the subjective effects of a test compound by determining if it can substitute for a known training drug in animals trained to discriminate the training drug from vehicle.[5]
Apparatus: Standard two-lever operant conditioning chambers for rats, enclosed in sound-attenuating and ventilated cubicles. Each chamber is equipped with two response levers and a food pellet dispenser.
Procedure:
-
Training Phase:
-
Rats are trained to press one lever after receiving an injection of the training drug (e.g., methamphetamine) and the other lever after receiving a vehicle injection to receive a food reward.
-
Training sessions continue until the rats reliably press the correct lever (e.g., >80% accuracy) for both drug and vehicle conditions.
-
-
Testing Phase:
-
Once trained, rats are administered a dose of the test compound (e.g., DBZP, mCPP, TFMPP).
-
The rat is then placed in the operant chamber, and the percentage of responses on the drug-appropriate lever is recorded.
-
Full substitution is considered to have occurred if the responding on the drug-appropriate lever is ≥80%.
-
A dose-response curve is generated by testing a range of doses of the test compound, and the ED₅₀ for substitution is calculated.
-
Visualizations
Experimental Workflow: Drug Discrimination Assay
Caption: Workflow of the drug discrimination assay.
Signaling Pathway: General Modulation of Monoamine Release by Piperazine Derivatives
Caption: General mechanism of monoamine modulation.
Structure-Activity Relationship Discussion
The data presented reveal key structural determinants for the activity of these piperazine derivatives.
-
This compound (DBZP): The presence of two benzyl groups in DBZP results in a compound that, like BZP, interacts with the dopaminergic system, as evidenced by its full substitution for methamphetamine in drug discrimination studies.[1] However, it is less potent than methamphetamine. Unlike stimulant amphetamines, DBZP causes a decrease in locomotor activity, suggesting a more complex pharmacological profile that may involve serotonergic or other actions.[1]
-
Benzylpiperazine (BZP): The single benzyl group of BZP confers a preference for the dopamine and norepinephrine transporters over the serotonin transporter.[3] This profile is consistent with its stimulant-like effects.
-
Phenylpiperazines (mCPP and TFMPP): Replacing the benzyl group with a substituted phenyl ring directly attached to the piperazine nitrogen dramatically shifts the activity towards the serotonergic system.[2] Both mCPP (with a meta-chloro substitution) and TFMPP (with a meta-trifluoromethyl substitution) are more potent at decreasing locomotor activity than DBZP and do not fully substitute for methamphetamine, indicating a primary serotonergic mechanism of action.[1][2]
References
- 1. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of 1,3-Dibenzylpiperazine-Based Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the piperazine scaffold remains a cornerstone in the design of novel therapeutics targeting the central nervous system (CNS). Among these, 1,3-dibenzylpiperazine derivatives have emerged as a promising class of ligands with modulatory effects on key neurotransmitter systems. This guide provides an objective comparison of the efficacy of these ligands, supported by available experimental data, to aid in the advancement of CNS drug discovery.
The this compound core offers a versatile platform for structural modifications, allowing for the fine-tuning of pharmacological properties. These ligands have primarily been investigated for their interactions with dopaminergic, serotonergic, and sigma receptors, all of which are implicated in a range of neurological and psychiatric disorders.
Data Presentation: A Comparative Analysis
While a comprehensive comparative study across a wide range of this compound-based ligands is not extensively available in the current literature, preliminary data from studies on N,N'-dibenzylpiperazine (DBZP) and related analogs provide initial insights into their potential efficacy.
| Compound | Target(s) | Key Findings | Reference |
| N,N'-Dibenzylpiperazine (DBZP) | Dopamine, Serotonin, and Sigma Receptors | Enhances memory acquisition. Exhibits anxiogenic and myo-relaxant effects without impairing motor coordination.[1][2] | [Castillo-Hernández et al., 2017][1][2] |
It is important to note that much of the existing research on dibenzylpiperazine focuses on its presence as a byproduct in the synthesis of benzylpiperazine (BZP) and its general behavioral pharmacology rather than a systematic evaluation of a series of 1,3-dibenzyl analogs.[3][4] More extensive structure-activity relationship (SAR) studies are needed to fully elucidate the comparative efficacy of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of piperazine-based ligands.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This assay is crucial for determining the binding affinity of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4)
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.
-
Test Compounds: this compound derivatives.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 150 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Passive Avoidance Test for Memory Evaluation
This behavioral test is used to assess the effect of compounds on learning and memory.[1][2]
Apparatus:
-
A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial: Place a mouse in the light compartment. After a brief habituation period, open the guillotine door. When the mouse enters the dark compartment, close the door and deliver a mild foot shock.
-
Drug Administration: Administer the test compound (e.g., a this compound derivative) or vehicle at a specified time before or after the acquisition trial, depending on whether the effect on acquisition, consolidation, or retrieval of memory is being tested.
-
Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light compartment and measure the latency to enter the dark compartment. An increased latency is indicative of improved memory of the aversive event.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of these ligands with their target receptors and the subsequent cellular responses, the following diagrams have been generated using Graphviz.
This diagram illustrates the general mechanism of action for ligands that bind to G-protein coupled receptors such as dopamine D2 and serotonin 5-HT2A receptors. The binding of a this compound ligand to the receptor initiates a cascade of intracellular events, starting with the activation of a G-protein, leading to the modulation of an effector enzyme, production of second messengers, and ultimately, a cellular response through downstream kinase activation.
The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, operates through a distinct mechanism. As depicted, the binding of a ligand to the inactive Sigma-1R-BiP complex leads to the dissociation of the chaperone BiP. The activated Sigma-1 receptor is then free to interact with a variety of client proteins, thereby modulating diverse cellular functions, including ion channel activity and intracellular signaling cascades.
This workflow diagram outlines the key steps involved in a typical radioligand binding assay used to determine the affinity of a compound for its target receptor. The process begins with the preparation of reagents, followed by incubation, separation of bound and free ligand, quantification of radioactivity, and finally, data analysis to determine the inhibitory constant (Ki).
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Dibenzylpiperazine: A Comparative Guide for a Putative Research Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-dibenzylpiperazine (DBZP), a piperazine derivative with emerging psychoactive properties, against established research tool compounds. Due to a notable absence of in-vitro receptor binding data for DBZP in publicly available scientific literature, this guide focuses on its behavioral pharmacology and draws comparisons with related piperazine compounds and well-characterized dopaminergic and serotonergic agents. This evaluation aims to inform researchers on the potential, and current limitations, of using this compound as a research tool.
Executive Summary
This compound (DBZP) is a psychoactive compound that has been identified as a byproduct in the synthesis of 1-benzylpiperazine (BZP).[1] Behavioral studies in rodents suggest that DBZP shares more pharmacological similarities with the dopamine transporter (DAT) inhibitor BZP than with more serotonergic piperazine derivatives like meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).[1] Specifically, DBZP fully substitutes for the discriminative stimulus effects of methamphetamine, a hallmark of a dopaminergic mechanism.[1] However, a critical gap exists in the pharmacological profile of DBZP: its in-vitro receptor binding affinities have not been characterized. This lack of data significantly limits its validation and utility as a selective research tool.
This guide compares the known behavioral effects of DBZP with the well-documented in-vitro and in-vivo pharmacology of BZP, mCPP, and TFMPP. Furthermore, to provide a broader context for researchers, we include data for highly selective and widely used research tools targeting the dopamine transporter (GBR 12909, RTI-113) and the serotonin transporter (Paroxetine), as well as a key serotonin receptor subtype (WAY-100635 for 5-HT1A).
Comparative Pharmacological Data
The following tables summarize the available quantitative data for DBZP and its comparators. It is crucial to note the absence of in-vitro binding data for DBZP.
Table 1: In-Vitro Receptor and Transporter Binding Affinities (Ki/IC50/EC50 in nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | 5-HT1A Receptor | 5-HT1B Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| This compound (DBZP) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 1-Benzylpiperazine (BZP) | 175 (EC50)[2] | 6050 (EC50)[2] | 62 (EC50)[2] | - | - | - | - |
| m-Chlorophenylpiperazine (mCPP) | >10000 (Ki)[3] | 230 (IC50)[4] | 490-4360 (Ki)[4] | 16-411 (Ki)[4] | - | 110-433 (Ki)[4] | 3.4 (Ki)[3] |
| Trifluoromethylphenylpiperazine (TFMPP) | No effect[5] | 121 (EC50)[5] | No effect[5] | 288-1950 (Ki)[5] | 30-132 (Ki)[5] | 160-269 (Ki)[5] | 62 (Ki)[5] |
| GBR 12909 | 1 (Ki) | >100-fold selective vs DAT[6] | >100-fold selective vs DAT[6] | - | - | - | - |
| RTI-113 | Potent and selective DRI[7] | - | - | - | - | - | - |
| Paroxetine | 1100 (Ki)[8] | 0.05 (Ki)[8] | 350 (Ki)[8] | >1000 (Ki)[8] | - | >1000 (Ki)[8] | - |
| WAY-100635 | - | - | - | 0.39 (Ki)[1] | - | - | - |
Table 2: Summary of In-Vivo Behavioral Effects
| Compound | Locomotor Activity | Discriminative Stimulus Effects |
| This compound (DBZP) | Dose-dependent decrease[1] | Full substitution for methamphetamine; Partial substitution for cocaine and MDMA; No substitution for DOM[1] |
| 1-Benzylpiperazine (BZP) | Increase[9] | Full substitution for amphetamine and cocaine[9] |
| m-Chlorophenylpiperazine (mCPP) | Decrease[1] | No substitution for methamphetamine or cocaine; Partial substitution for MDMA[1] |
| Trifluoromethylphenylpiperazine (TFMPP) | Dose-dependent decrease[1] | Partial substitution for methamphetamine; No substitution for cocaine or DOM[1] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the dopamine transporter.
1. Materials:
- Biological Source: Rat striatal tissue homogenate or cell lines stably expressing the human dopamine transporter (hDAT).
- Radioligand: [³H]WIN 35,428 or other suitable high-affinity DAT radioligand.
- Test Compound: this compound or comparator compound.
- Reference Compound: A known DAT inhibitor (e.g., GBR 12909) for determination of non-specific binding.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine (PEI).
- Scintillation Counter and scintillation fluid.
2. Procedure:
- Membrane Preparation: Homogenize fresh or frozen rat striatum in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Binding Assay: In a 96-well plate, combine the test compound at various concentrations, the radioligand at a concentration close to its Kd, and the membrane preparation (typically 50-100 µg of protein per well) in a final volume of 250 µL of assay buffer. For determining non-specific binding, a separate set of wells will contain the radioligand, membrane preparation, and a high concentration of the reference compound (e.g., 10 µM GBR 12909).
- Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
- Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
- Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assay
This protocol describes a standard method for assessing the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.
1. Animals:
- Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Acclimatize animals to the testing room for at least 60 minutes before the experiment.
2. Apparatus:
- Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam systems to detect and record horizontal and vertical movements.
3. Procedure:
- Administer the test compound (e.g., this compound) or vehicle (e.g., saline) to the animals via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
- Immediately after injection, place each animal individually into the center of an open-field arena.
- Record locomotor activity continuously for a set period, typically 60 to 120 minutes. Data is usually collected in 5- or 10-minute bins.
4. Data Analysis:
- Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rears).
- Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual treatment groups to the vehicle control group at each time point.
Visualizations
Signaling Pathway
Caption: Putative mechanism of this compound at the dopaminergic synapse.
Experimental Workflow
Caption: A generalized workflow for the in-vitro validation of a novel research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RTI-113 - Wikipedia [en.wikipedia.org]
- 8. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New 1,3-Dibenzylpiperazine Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dibenzylpiperazine scaffold is a promising framework in medicinal chemistry, demonstrating potential for the development of novel therapeutic agents targeting a range of diseases. This guide provides a comparative analysis of new this compound derivatives against established inhibitors in two key therapeutic areas: neurodegenerative disease, targeting cholinesterases, and oncology, targeting the Bcl-2 family of anti-apoptotic proteins. The data presented is synthesized from recent studies to offer a benchmark for future research and development.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of novel this compound derivatives is summarized below, with comparisons to the well-established inhibitors Donepezil (for cholinesterase) and Navitoclax (a BH3 mimetic targeting Bcl-2 family proteins).
Cholinesterase Inhibition
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Known Inhibitor: Donepezil
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 9m | AChE | 0.21 ± 0.03 | Donepezil | - |
| Derivative 15b | eeAChE | 0.39 ± 0.11 | Donepezil | - |
| Derivative 15j | eqBChE | 0.16 ± 0.04 | Tacrine | - |
| Compound 19 | AChE | 5.10 ± 0.24 | Galantamine | 1.19 ± 0.046 |
Data synthesized from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.[1][2]
Bcl-2 Family Protein Inhibition
Target: Bcl-2, Bcl-xL, Mcl-1 Known Inhibitor: Navitoclax (ABT-263) is a known potent inhibitor of Bcl-2 and Bcl-xL. The following data for novel benzylpiperazine derivatives shows their potential as selective Mcl-1 inhibitors.[3]
| Compound ID | Target Protein | Ki (µM) | Selectivity Profile |
| Derivative X | Mcl-1 | 0.18 | Highly selective for Mcl-1 over Bcl-2 and Bcl-xL |
| 22 selected derivatives | At least one of Bcl-2, Bcl-xL, Mcl-1 | <20 | Varied selectivity |
Note: Specific Ki values for Navitoclax are highly dependent on the assay conditions but are typically in the low nanomolar range for Bcl-2 and Bcl-xL.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring acetylcholinesterase (AChE) activity.[4][5][6]
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE enzyme solution
-
Test compounds (this compound derivatives and Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of ATCI, DTNB, and test compounds in appropriate solvents.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound solution at various concentrations to the test wells. Add 25 µL of buffer to the control wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 25 µL of ATCI solution and 125 µL of DTNB solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the test wells to the control wells.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Bcl-2 Family Protein Inhibition Assay (Fluorescence Polarization)
This assay measures the disruption of the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 domain peptide by a test compound.[7][8][9][10]
Materials:
-
Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Assay buffer (e.g., phosphate buffer with BSA and a non-ionic detergent)
-
Test compounds (this compound derivatives and a known BH3 mimetic)
-
Black, low-binding 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound solutions.
-
Add a solution of the recombinant Bcl-2 family protein to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add the fluorescently labeled BH3 peptide to all wells.
-
Incubate for an additional 60-90 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide by the inhibitor.
-
IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Visualizations
Bcl-2 Mediated Apoptosis Signaling Pathway
Caption: Bcl-2 signaling pathway and the inhibitory action of new derivatives.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and benchmarking novel inhibitors.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 3. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dibenzylpiperazine: A Procedural Guide
The proper disposal of 1,3-Dibenzylpiperazine, a derivative of piperazine utilized in research and pharmaceutical development, is a critical component of laboratory safety and environmental responsibility. Due to its potential hazards, this compound must be managed as hazardous chemical waste from the point of generation through to its final disposal. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to operate within a well-ventilated area, ideally inside a chemical fume hood. The use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol or dust generation, a NIOSH-approved respirator is essential.
Hazard Profile Summary
| Hazard Classification | Associated Risks |
| Corrosivity | Causes severe skin burns and eye damage.[1][2][3] |
| Health Hazards | Harmful if swallowed[1][4][5]. May cause sensitization by inhalation or skin contact[1][2]. Potential risk of impaired fertility or harm to an unborn child[1][2]. |
| Environmental Hazards | Potentially harmful to aquatic organisms with long-term effects.[1] |
It is crucial to treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by a qualified professional.[6]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is essential for safety and regulatory compliance.
Waste Segregation and Container Selection
-
Identify and Segregate: Isolate waste containing this compound from other waste streams to prevent unintended chemical reactions.[7] Segregate chemical waste by compatibility, not alphabetically.[7]
-
Choose an Appropriate Container: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[7][8] The container must have a secure, tightly-fitting lid to prevent spills and evaporation.
Labeling the Waste Container
-
Affix a "Hazardous Waste" Label: The container must be clearly and conspicuously labeled as "Hazardous Waste."[7]
-
Detail the Contents: Clearly write the full chemical name, "this compound," and list any other chemical constituents or solvents present in the waste mixture.[7] Abbreviations and chemical formulas are generally not permissible.[7]
-
Include Hazard Pictograms: Add the appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard) to visually communicate the risks.
Waste Collection and Storage
-
Transferring Waste: Carefully transfer the this compound waste into the prepared container. If the waste is solid, use spark-proof tools and minimize dust generation.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, absorbent pads, and pipette tips, must also be disposed of as hazardous waste in the same container.[3][6]
-
Secure and Store: Once the waste is collected, seal the container tightly. Store the container in a designated, well-ventilated, and secure hazardous waste storage area.[9] This area should be accessible only to trained personnel and provide secondary containment to capture any potential leaks.[9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
For Minor Spills:
-
If safe to do so, remove all ignition sources from the area.[1]
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or cat litter.[3][10]
-
Carefully collect the contaminated absorbent material using spark-proof tools and place it into a sealed, labeled hazardous waste container.[1][3]
-
Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
For Major Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[6]
-
Decontamination of Empty Containers
Containers that previously held this compound are still considered hazardous waste until properly decontaminated.[6]
-
Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[6]
-
Container Disposal: Once decontaminated, deface or remove all hazardous labels from the container before disposing of it as regular trash or recycling, in accordance with institutional policies.[6]
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Professional Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified waste disposal vendor.[6]
-
Prohibited Disposal Methods: Do not dispose of this compound down the sink or in the regular trash.[3][7][11] This is a violation of regulations and poses a significant threat to the environment and public health.
-
Recommended Disposal: The standard and recommended method for the final disposal of this type of chemical waste is high-temperature incineration at a permitted hazardous waste facility.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
Personal protective equipment for handling 1,3-Dibenzylpiperazine
Essential Safety and Handling Guide for 1,3-Dibenzylpiperazine
This guide provides immediate operational and safety protocols for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, step-by-step handling instructions, and proper disposal methods.
Hazard Summary
While specific toxicity data for this compound is limited, piperazine derivatives can be hazardous. The related compound, 1,4-Dibenzylpiperazine, is classified as harmful if swallowed.[1] General hazards for similar compounds include causing severe skin burns, eye damage, and potential allergic reactions or respiratory irritation.[2][3] It is crucial to handle this compound with care, assuming it may be irritating to the eyes and respiratory system.[2] Emits toxic fumes under fire conditions.[2]
Personal Protective Equipment (PPE)
All handling of this compound must be performed with the appropriate PPE to minimize exposure. Engineering controls, such as a chemical fume hood, are the primary means of controlling exposure.[4]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Must be chemical safety goggles with side protection.[2][5] |
| Skin Protection | Gloves | Compatible, chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[2][5] |
| Protective Clothing | Lab coat or other appropriate protective clothing to prevent skin exposure.[3] | |
| Respiratory Protection | Respirator | A government-approved respirator is required if working outside of a fume hood, if dust is generated, or if ventilation is inadequate.[2][5][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
Step-by-Step Handling Protocol
1. Preparation and Pre-Handling:
-
Ensure a safety shower and eye bath are accessible and functional.[2][3]
-
Work exclusively within a certified chemical fume hood or an area with required mechanical exhaust ventilation.[2][4]
-
Obtain and read all safety precautions before handling the substance.[6]
-
Assemble all necessary equipment and weigh out the desired amount of the chemical on a tared weigh boat or paper inside the fume hood to contain any dust.
2. Handling the Compound:
-
Don the required PPE as specified in the table above.
-
Avoid all direct contact with eyes, skin, and clothing.[2][3]
-
Avoid inhalation of dust or fumes.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[6]
-
Avoid prolonged or repeated exposure.[2]
-
After transferring the chemical, ensure the primary container is securely sealed.
3. Post-Handling and Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][6][7]
-
Decontaminate all work surfaces and equipment used during the procedure.
-
Remove contaminated clothing carefully and wash it before reuse.[2][3][6] Contaminated work clothing should not be allowed out of the workplace.[6][7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste material (including unused compound, contaminated gloves, weigh boats, and wipes) in a suitable, closed, and clearly labeled container for disposal.[4][7]
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[6][7] Do not allow the product to enter drains, surface water, or ground water.[5][8]
-
Regulatory Compliance: All disposal must be in accordance with local, regional, and national regulations.[3][9] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Emergency and First Aid Procedures
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water.[2][7] If skin irritation or a rash occurs, get medical advice.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[2][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6][7] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do NOT induce vomiting.[2][3][6] Call a physician or poison control center immediately.[2][6][7] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. biosynth.com [biosynth.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. carlroth.com [carlroth.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine) [erowid.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
